NLS-StAx-h TFA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C163H276F3N55O31 |
|---|---|
分子量 |
3559.3 g/mol |
IUPAC 名称 |
2-[(3R,6R,9S,12S,16Z,21R)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[2-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]ethoxy]ethoxy]acetyl]amino]-6-carbamimidamidohexanoyl]amino]-6-carbamimidamidohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-6-carbamimidamidohexanoyl]amino]-21-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-6-carbamimidamido-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C161H275N55O29.C2HF3O2/c1-13-97(10)128-149(240)206-117(83-93(2)3)140(231)205-120(87-124(218)219)144(235)215-160(11,151(242)209-119(86-100-90-181-92-193-100)142(233)212-126(95(6)7)147(238)204-112(58-29-41-73-187-156(173)174)135(226)201-114(59-30-42-74-188-157(175)176)139(230)211-127(96(8)9)148(239)207-118(84-98-88-191-103-49-20-18-47-101(98)103)141(232)195-105(129(166)220)51-26-38-70-184-153(167)168)64-32-16-14-15-17-33-65-161(12,152(243)213-128)214-143(234)116(60-31-43-75-189-158(177)178)203-145(236)122-63-46-79-216(122)150(241)121(85-99-89-192-104-50-21-19-48-102(99)104)208-137(228)111(57-28-40-72-186-155(171)172)197-131(222)107(56-27-39-71-185-154(169)170)194-123(217)91-245-82-81-244-80-78-183-146(237)125(94(4)5)210-138(229)113(55-25-37-69-165)200-136(227)115(62-45-77-190-159(179)180)202-134(225)110(54-24-36-68-164)199-133(224)109(53-23-35-67-163)198-132(223)108(52-22-34-66-162)196-130(221)106-61-44-76-182-106;3-2(4,5)1(6)7/h14-15,18-21,47-50,88-90,92-97,105-122,125-128,182,191-192H,13,16-17,22-46,51-87,91,162-165H2,1-12H3,(H2,166,220)(H,181,193)(H,183,237)(H,194,217)(H,195,232)(H,196,221)(H,197,222)(H,198,223)(H,199,224)(H,200,227)(H,201,226)(H,202,225)(H,203,236)(H,204,238)(H,205,231)(H,206,240)(H,207,239)(H,208,228)(H,209,242)(H,210,229)(H,211,230)(H,212,233)(H,213,243)(H,214,234)(H,215,235)(H,218,219)(H4,167,168,184)(H4,169,170,185)(H4,171,172,186)(H4,173,174,187)(H4,175,176,188)(H4,177,178,189)(H4,179,180,190);(H,6,7)/b15-14-;/t97-,105+,106-,107-,108-,109-,110-,111-,112+,113-,114+,115-,116-,117+,118+,119+,120+,121-,122-,125-,126+,127+,128-,160+,161-;/m0./s1 |
InChI 键 |
MRSYXLGUZJRSPC-XWJUHCBZSA-N |
产品来源 |
United States |
Foundational & Exploratory
NLS-StAx-h Stapled Peptide: A Technical Guide to Structure, Function, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLS-StAx-h stapled peptide is a selective, cell-permeable inhibitor of the canonical Wnt signaling pathway, a critical regulator of cell proliferation and differentiation that is frequently dysregulated in various cancers. This guide provides an in-depth overview of the structure, mechanism of action, and experimental evaluation of NLS-StAx-h, designed to be a valuable resource for researchers in oncology and drug discovery.
Structure and Design
NLS-StAx-h is a synthetic alpha-helical peptide engineered for enhanced proteolytic stability and cellular uptake. Its design is based on the Axin-derived stapled peptide, StAx, which mimics the β-catenin binding domain of Axin.[1] Key structural features of NLS-StAx-h include:
-
Stapled α-Helix: The peptide backbone is "stapled" using a hydrocarbon linkage, which constrains it in a bioactive α-helical conformation. This modification enhances binding affinity to its target and improves resistance to proteolytic degradation.[2]
-
Nuclear Localization Sequence (NLS): The N-terminus of the peptide is conjugated to a classical nuclear localization sequence (PKKKRKV) derived from the SV40 large T-antigen. This sequence facilitates active transport into the nucleus, the site of action for its target, β-catenin.
-
Homoarginine Modifications: Native arginine residues are replaced with homoarginine to further enhance proteolytic resistance and potentially improve binding interactions.
The amino acid sequence and modifications of NLS-StAx-h are detailed below:
Sequence: PKKKRKVRRWPRX ILDX HVRRVWR (Modifications: X = (S)-2-(4-pentenyl)alanine involved in the hydrocarbon staple; specific arginine residues are replaced with homoarginine)
Mechanism of Action
NLS-StAx-h functions by disrupting the protein-protein interaction (PPI) between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. In a healthy cell, the Wnt signaling pathway is tightly regulated. However, in many cancers, mutations lead to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, driving the expression of genes that promote cell proliferation and survival.
NLS-StAx-h directly binds to the armadillo repeat domain of β-catenin, the same site that TCF/LEF transcription factors recognize. By competitively inhibiting this interaction, NLS-StAx-h effectively blocks the transcription of Wnt target genes, leading to the suppression of tumor cell growth and migration.
Quantitative Data Summary
The following tables summarize the available quantitative data for NLS-StAx-h and its precursors.
| Compound | Target | Assay | IC50 | Reference |
| NLS-StAx-h | Wnt Signaling | TOPflash Reporter Assay | 1.4 µM |
| Compound | Cell Line | Assay | Conditions | Result | Reference |
| NLS-StAx-h | SW-480, DLD-1 | Cell Viability | 10 µM, 72 h | >80% reduction in viability | |
| NLS-StAx-h | Colorectal Cancer Cells | Wound Healing | 5 µM, 24 h | 52% wound closure inhibition | |
| NLS-StAx-h | Colorectal Cancer Cells | Wound Healing | 10 µM, 24 h | 24% wound closure inhibition |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize NLS-StAx-h.
Solid-Phase Peptide Synthesis and Stapling
Protocol:
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activator like DIPEA (N,N-diisopropylethylamine) in DMF. Repeat deprotection and coupling steps for each amino acid in the sequence.
-
Incorporation of Stapling Residues: At the desired positions (typically i and i+4), incorporate Fmoc-protected (S)-2-(4-pentenyl)alanine.
-
NLS Sequence Addition: Couple the amino acids of the NLS sequence (Pro-Lys-Lys-Lys-Arg-Lys-Val) to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Ring-Closing Metathesis: Dissolve the crude linear peptide in a suitable solvent like dichloromethane (B109758) (DCM) and add a ruthenium-based catalyst (e.g., Grubbs' first-generation catalyst) to facilitate the formation of the hydrocarbon staple.
-
Purification: Purify the stapled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry.
TOPflash/FOPflash Luciferase Reporter Assay
This assay is used to quantify the activity of the canonical Wnt signaling pathway.
Protocol:
-
Cell Seeding: Seed colorectal cancer cells (e.g., SW-480 or DLD-1) in a 96-well plate.
-
Transfection: Co-transfect the cells with the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated TCF/LEF binding sites, as a negative control) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Treatment: After 24 hours, treat the cells with varying concentrations of NLS-StAx-h. Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control.
-
Lysis and Luciferase Measurement: After a 24-48 hour incubation period, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibition of Wnt signaling is calculated as the percentage decrease in luciferase activity in NLS-StAx-h-treated cells compared to the positive control.
Co-Immunoprecipitation (Co-IP) Assay
This assay is used to demonstrate the disruption of the β-catenin-TCF interaction by NLS-StAx-h.
References
An In-depth Technical Guide to NLS-StAx-h TFA: A Stapled Peptide Inhibitor of the Wnt/β-Catenin Signaling Pathway
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers.[1] A key event in this pathway is the interaction between the transcriptional co-activator β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[2][3] This protein-protein interaction (PPI) has historically been challenging to target with small molecules.[1][4] This guide details the mechanism, quantitative efficacy, and experimental validation of NLS-StAx-h TFA, a selective, cell-permeable, hydrocarbon-stapled peptide designed to specifically inhibit the β-catenin-TCF/LEF interaction. By combining peptide stapling for proteolytic stability with a nuclear localization sequence (NLS) for targeted delivery, NLS-StAx-h serves as a potent tool for investigating Wnt signaling and as a promising scaffold for therapeutic development.
The Canonical Wnt/β-Catenin Signaling Pathway
The canonical Wnt pathway's status is determined by the presence or absence of a Wnt ligand. The central event is the regulation of cytoplasmic β-catenin levels.
-
In the "Wnt-Off" State: In the absence of a Wnt signal, a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This targets β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low. Consequently, Wnt target genes are kept in a repressed state by TCF/LEF transcription factors bound to corepressors like Groucho.
-
In the "Wnt-On" State: The binding of a Wnt ligand to its Frizzled (Fz) and LRP5/6 co-receptors at the cell surface triggers a cascade that leads to the inactivation of the destruction complex. As a result, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm and translocates to the nucleus, where it displaces corepressors and binds to TCF/LEF transcription factors to activate the expression of target genes such as AXIN2, ASCL2, and c-Myc.
This compound: A Targeted Inhibitor
Design and Rationale
NLS-StAx-h is a hydrocarbon-stapled α-helical peptide, a class of molecules designed to mimic the bioactive conformation of native peptides while enhancing proteolytic resistance and cell permeability. Its design evolved from earlier Axin-mimicking peptides, StAx-35 and StAx-35R, which were engineered to target the TCF/LEF binding site on β-catenin. The structure of NLS-StAx-h was further optimized by:
-
Adding an NLS: A nuclear localization sequence from the SV40 large T antigen was appended to facilitate transport into the nucleus, the site of action.
-
Homoarginine Substitution: All arginine residues were replaced with homoarginines ("-h") to improve cellular uptake.
-
TFA Salt: The peptide is supplied as a trifluoroacetate (B77799) (TFA) salt.
Mechanism of Action
NLS-StAx-h functions as a direct inhibitor of the Wnt pathway's final transcriptional step. After entering the cell and localizing to the nucleus, it physically binds to β-catenin at the same site typically occupied by TCF/LEF transcription factors. This direct competition prevents the formation of the β-catenin-TCF/LEF transcriptional complex, thereby suppressing the expression of Wnt target genes and inhibiting downstream cellular processes like proliferation and migration.
Quantitative Efficacy Data
The inhibitory activity of this compound has been quantified across several key cellular assays. The data for its predecessors, StAx-35 and StAx-35R, are included for context.
Table 1: In Vitro Inhibitory Activity
| Compound | Assay | Result | Citation(s) |
|---|---|---|---|
| NLS-StAx-h | Wnt Signaling Inhibition | IC₅₀ = 1.4 μM | |
| StAx-35 | β-catenin Binding | KD = 13 nM |
| StAx-35R | β-catenin Binding | KD = 53 nM | |
Table 2: Cellular Effects of NLS-StAx-h
| Assay | Cell Lines | Treatment | Outcome | Citation(s) |
|---|---|---|---|---|
| Cell Proliferation | SW-480, DLD-1 | 10 μM for 72 hr | >80% reduction in cell viability | |
| Cell Migration | DLD-1 | 5 μM for 24 hr | 52% wound closure |
| | | 10 μM for 24 hr | 24% wound closure | |
Key Experimental Protocols and Methodologies
The following protocols are representative of the methods used to validate the efficacy of NLS-StAx-h and related peptides.
Wnt/β-catenin Luciferase Reporter Assay (TOPflash Assay)
This assay quantitatively measures the transcriptional activity of the TCF/LEF family.
-
Objective: To determine the dose-dependent inhibition of Wnt-induced transcriptional activity by this compound.
-
Principle: Cells are co-transfected with two plasmids: one (TOPflash) contains multiple TCF/LEF binding sites upstream of a luciferase reporter gene, and a control plasmid (FOPflash) contains mutated binding sites. A Wnt signal (e.g., Wnt3a stimulation) will induce luciferase expression only from the TOPflash vector. An effective inhibitor will reduce this signal.
-
Methodology:
-
Cell Culture: Seed HeLa or HEK293T cells in multi-well plates.
-
Transfection: Transfect cells with TOPflash (or FOPflash) and a Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, treat cells with varying concentrations of this compound.
-
Stimulation: Concurrently, stimulate the cells with recombinant Wnt3a to activate the pathway.
-
Lysis & Measurement: After a defined incubation period (e.g., 24 hours), lyse the cells and measure both Firefly (from TOPflash) and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Normalize Firefly to Renilla activity. Calculate the percentage of inhibition relative to the Wnt3a-stimulated control. Plot data to determine the IC₅₀ value.
-
Cell Proliferation Assay
-
Objective: To assess the effect of this compound on the growth of Wnt-dependent cancer cells.
-
Cell Lines: DLD-1 and SW-480, colorectal cancer cells with mutations leading to constitutive Wnt pathway activation.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 10 μM) or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Express results as a percentage of the viability of vehicle-treated control cells.
-
Cell Migration (Wound Healing) Assay
-
Objective: To evaluate the impact of this compound on the migratory capacity of cancer cells.
-
Cell Line: DLD-1.
-
Methodology:
-
Grow cells to a confluent monolayer in a multi-well plate.
-
Create a uniform scratch or "wound" in the monolayer with a sterile pipette tip.
-
Wash with media to remove detached cells and add fresh media containing this compound (e.g., 5 and 10 μM) or vehicle.
-
Image the wound at time 0 and after a set period (e.g., 24 hours).
-
Measure the area of the wound at both time points and calculate the percentage of wound closure.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To confirm that inhibition of the pathway leads to decreased transcription of known Wnt target genes.
-
Target Genes: AXIN2, LEF1, LGR5.
-
Methodology:
-
Treat Wnt-dependent cells (e.g., DLD-1, SW-480) with this compound for 24 hours.
-
Isolate total RNA from the cells.
-
Synthesize cDNA via reverse transcription.
-
Perform qRT-PCR using primers specific for the target genes and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative change in mRNA expression levels using the ΔΔCt method.
-
References
- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Wnt target gene activation requires β-catenin separation into biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cell Permeability of NLS-StAx-h TFA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cell permeability of NLS-StAx-h TFA, a stapled peptide inhibitor of the Wnt signaling pathway. This document details the available quantitative data, outlines relevant experimental protocols for assessing cell permeability, and visualizes the key pathways and workflows.
Introduction
This compound is a synthetic, cell-permeable stapled peptide designed to inhibit the oncogenic Wnt signaling pathway.[1][2][3] Its design incorporates a hydrocarbon staple to enhance proteolytic stability and alpha-helicity, a nuclear localization signal (NLS) to facilitate nuclear entry, and modifications to optimize cell penetration, making it an effective tool for targeting intracellular protein-protein interactions.[2][3] Specifically, this compound disrupts the interaction between β-catenin and T-cell factor (TCF)/lymphoid enhancer-binding factor (LEF) transcription factors, a critical step in the activation of Wnt target genes.
Quantitative Data on Biological Activity
The cell permeability of this compound is evidenced by its potent inhibitory effects on the Wnt signaling pathway in various cancer cell lines. While direct quantitative measurements of cellular uptake (e.g., percentage of internalization) are not extensively reported in the public domain, the following data from in vitro assays demonstrate its ability to cross the cell membrane and engage its intracellular target.
| Parameter | Value | Description | Cell Lines | Reference |
| IC50 | 1.4 µM | Inhibition of Wnt signaling | - | |
| Cell Proliferation | >80% reduction in viability at 10 µM (72h) | Inhibition of cancer cell growth | SW-480 and DLD-1 | |
| Cell Migration | Dose-dependent inhibition (52% wound closure at 5 µM, 24% at 10 µM; 24h) | Inhibition of cancer cell migration | DLD-1 |
Mechanism of Cellular Uptake and Action
The cellular uptake of this compound is a multi-step process facilitated by its design as a cell-penetrating peptide (CPP) and the inclusion of a nuclear localization signal (NLS).
-
Plasma Membrane Translocation: The initial entry into the cell is likely mediated by its CPP-like properties. While the precise mechanism is not fully elucidated, it is thought to involve direct penetration of the plasma membrane or endocytic pathways. The positive charge often associated with CPPs facilitates interaction with the negatively charged cell membrane.
-
Nuclear Import: Once inside the cytoplasm, the NLS sequence (e.g., PKKKRKV) is recognized by importin proteins. This complex is then actively transported through the nuclear pore complex into the nucleus.
-
Target Engagement: In the nucleus, this compound binds to β-catenin, preventing its association with TCF/LEF transcription factors. This inhibits the transcription of Wnt target genes involved in cell proliferation and survival.
Wnt Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing Cell Permeability
The following are detailed methodologies for key experiments to characterize the cell permeability of this compound. These protocols are based on standard techniques used for cell-penetrating peptides.
Protocol 1: Qualitative and Quantitative Assessment of Cellular Uptake by Confocal Microscopy
This protocol allows for the visualization and semi-quantitative analysis of a fluorescently labeled version of this compound (e.g., FITC-NLS-StAx-h TFA).
Materials:
-
Fluorescently labeled this compound (e.g., FITC-labeled)
-
Cancer cell line (e.g., DLD-1, SW480)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells in a glass-bottom dish or chamber slide at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
Peptide Incubation: Treat the cells with varying concentrations of fluorescently labeled this compound (e.g., 1, 5, 10 µM) in serum-free medium for different time points (e.g., 1, 4, 24 hours) at 37°C.
-
Washing: After incubation, wash the cells three times with cold PBS to remove unbound peptide.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells twice with PBS and then stain with DAPI for 5 minutes to visualize the nuclei.
-
Imaging: Wash again with PBS and acquire images using a confocal microscope. Capture images in both the FITC and DAPI channels.
-
Analysis: Analyze the images to determine the subcellular localization of the peptide (cytoplasmic, nuclear, or both). The fluorescence intensity can be quantified using image analysis software to provide a semi-quantitative measure of uptake.
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
This protocol provides a high-throughput method to quantify the cellular uptake of fluorescently labeled this compound.
Materials:
-
Fluorescently labeled this compound
-
Cancer cell line
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Peptide Incubation: Treat the cells with different concentrations of fluorescently labeled this compound for a fixed time period (e.g., 4 hours) at 37°C. Include an untreated control.
-
Cell Harvesting: Wash the cells twice with cold PBS. Detach the cells using Trypsin-EDTA.
-
Washing: Quench the trypsin with complete medium and transfer the cell suspension to a tube. Centrifuge and wash the cell pellet twice with cold PBS to remove any remaining extracellular peptide.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze using a flow cytometer. Measure the mean fluorescence intensity of the cell population, which is proportional to the amount of internalized peptide.
Experimental Workflow for Cell Permeability Assessment
The logical flow for investigating the cell permeability of this compound is depicted in the following diagram.
Caption: Experimental workflow for assessing the cell permeability of this compound.
Summary
This compound is a promising therapeutic agent due to its engineered cell permeability and specific intracellular targeting of the Wnt signaling pathway. The provided data and protocols offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this and similar stapled peptides. Future studies focusing on detailed quantitative uptake analysis and elucidation of the precise membrane translocation mechanism will be invaluable for the continued development of this class of molecules.
References
A Technical Guide to NLS-StAx-h TFA: A Chemical Probe for Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals
NLS-StAx-h TFA is a potent and selective chemical probe designed to investigate the Wnt signaling pathway, a critical cascade involved in cell proliferation, differentiation, and oncogenesis. This document provides an in-depth overview of its mechanism, application, and the experimental protocols necessary for its use.
Core Concept: A Stapled Peptide Targeting a Key Interaction
The canonical Wnt signaling pathway's activity hinges on the protein β-catenin.[1] In the pathway's "on" state, β-catenin accumulates in the cytoplasm and translocates to the nucleus. There, it binds to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to initiate the expression of Wnt target genes, such as AXIN2, LEF1, and LGR5.[1][2] Aberrant activation, often leading to elevated β-catenin levels, is a hallmark of numerous cancers.[1]
NLS-StAx-h is a "stapled peptide," a synthetic peptide with a reinforced α-helical structure.[3] This "staple" enhances proteolytic stability and cell permeability, overcoming common limitations of peptide-based inhibitors.[3] NLS-StAx-h was engineered to specifically block the protein-protein interaction (PPI) between β-catenin and TCF/LEF transcription factors in the nucleus.[2][4] The design incorporates a nuclear localization sequence (NLS) to ensure the peptide efficiently reaches its intracellular target.[2][4] By disrupting this critical interaction, NLS-StAx-h effectively inhibits the transcription of oncogenic Wnt target genes.[1][2]
Mechanism of Action
The mechanism of NLS-StAx-h involves direct competitive inhibition of the β-catenin/TCF interaction.
Quantitative Data Summary
NLS-StAx-h demonstrates potent and specific activity in cellular assays. The trifluoroacetate (B77799) (TFA) salt is commonly used in research.
| Parameter | Value | Cell Line(s) | Assay Type |
| IC₅₀ | 1.4 µM | - | Wnt Signaling Inhibition |
| Cell Viability | >80% reduction | SW-480, DLD-1 | Proliferation Assay (10 µM, 72h) |
| Cell Migration | Dose-dependent | DLD-1 | Wound Closure Assay (24h) |
| 52% closure at 5 µM | |||
| 24% closure at 10 µM |
Data sourced from MedChemExpress and other suppliers.[5][6][7]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are key experimental protocols cited in the literature for evaluating NLS-StAx-h.
-
Cell Lines: Colorectal cancer cell lines with aberrant Wnt signaling, such as DLD-1 and SW-480, are commonly used.[1][7] β-catenin-independent lines like A549 and RKO can serve as negative controls.[1]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Peptide Preparation: this compound is typically dissolved in a vehicle like DMSO to create a stock solution, which is then diluted to the final concentration in cell culture media.[5]
-
Treatment: Cells are seeded and allowed to adhere overnight before being treated with the desired concentration of NLS-StAx-h or vehicle control for the specified duration (e.g., 24-72 hours).[7]
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
-
Transfection: Co-transfect cells (e.g., HeLa or HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After transfection, treat cells with NLS-StAx-h at various concentrations. If the cell line does not have constitutively active Wnt signaling, stimulate the pathway with Wnt3a-conditioned media.[1]
-
Lysis and Measurement: After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the TOPflash activity to the Renilla control. The reduction in luciferase activity in treated cells compared to controls indicates inhibition of Wnt signaling.
This method measures changes in the mRNA levels of Wnt target genes.[1]
-
Treatment: Treat Wnt-dependent cancer cells (e.g., DLD1, SW480) with NLS-StAx-h (e.g., 10 µM) for 24 hours.[1]
-
RNA Extraction: Isolate total RNA from treated and control cells using a standard kit (e.g., TRIzol or column-based methods).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
PCR: Perform quantitative PCR using primers specific for Wnt target genes (AXIN2, LEF1, LGR5) and a housekeeping gene (e.g., β-actin) for normalization.[1]
-
Analysis: Calculate the relative fold change in mRNA expression using the ΔΔCt method.
These assays determine the effect of the probe on cancer cell growth.[7]
-
Seeding: Plate cells (e.g., SW-480, DLD-1) in 96-well plates.[7]
-
Treatment: Treat with a dose range of NLS-StAx-h for an extended period (e.g., 72 hours to 5 days).[1][7]
-
Measurement: Quantify cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.[1]
-
Analysis: Plot the dose-response curve to determine the concentration at which cell proliferation is inhibited.
Selectivity and Specificity
To ensure that NLS-StAx-h specifically targets the Wnt pathway, its activity should be tested in reporter assays for other major signaling pathways, such as Notch, Hedgehog, BMP, and TGF-β.[1] Studies have shown that stapled peptides in the StAx series do not significantly affect these other pathways, demonstrating their specificity for Wnt/β-catenin signaling.[1] Furthermore, NLS-StAx-h does not alter the overall cellular levels of β-catenin protein, which is consistent with its mechanism of blocking a downstream transcriptional interaction rather than affecting protein stability.[1]
References
- 1. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BioCentury - Stapling β-catenin [biocentury.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Unlocking the Therapeutic Potential of NLS-StAx-h TFA: A Technical Guide to a Novel Wnt Signaling Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of NLS-StAx-h TFA, a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway. By disrupting the crucial interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, this compound presents a promising therapeutic strategy for cancers characterized by aberrant Wnt pathway activation. This document details the mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes the underlying biological and experimental frameworks.
Core Mechanism of Action: Targeting the β-Catenin-TCF Interaction
This compound is a synthetic, cell-penetrating peptide engineered for enhanced proteolytic stability and cellular uptake.[1][2] Its primary mode of action is the direct inhibition of the protein-protein interaction (PPI) between β-catenin and TCF/LEF transcription factors.[3][4][5] In a healthy cell, the Wnt signaling pathway is tightly regulated. However, in many cancers, mutations lead to the constitutive accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. Once in the nucleus, β-catenin acts as a coactivator for the TCF/LEF family of transcription factors, driving the expression of genes involved in cell proliferation, migration, and survival. This compound competitively binds to β-catenin, preventing its association with TCF/LEF and thereby inhibiting the transcription of oncogenic target genes.[1]
Quantitative Data Summary
The following tables summarize the key in vitro efficacy data for this compound in colorectal cancer cell lines.
| Parameter | Value | Description | Reference |
| IC50 | 1.4 μM | Half-maximal inhibitory concentration for Wnt signaling inhibition. | [3][4][5][6] |
| Cell Line | Assay | Concentration | Incubation Time | Result | Reference |
| SW-480 | Cell Viability | 10 μM | 72 hr | >80% reduction in cell viability | [3][4][5] |
| DLD-1 | Cell Viability | 10 μM | 72 hr | >80% reduction in cell viability | [3][4][5] |
| DLD-1 | Cell Migration (Wound Healing) | 5 μM | 24 hr | 52% wound closure | [3][4][5] |
| DLD-1 | Cell Migration (Wound Healing) | 10 μM | 24 hr | 24% wound closure | [3][4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are for reference only and may require optimization for specific laboratory conditions.[4]
Cell Proliferation Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Cell Lines: SW-480 and DLD-1 colorectal cancer cells.[5]
Methodology:
-
Cell Seeding: Seed SW-480 and DLD-1 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with this compound at the desired concentrations (e.g., 10 μM).[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[5]
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability.
Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of this compound on the migratory capacity of cancer cells.
Cell Line: DLD-1 colorectal cancer cells.[5]
Methodology:
-
Cell Seeding: Seed DLD-1 cells in 6-well plates and grow them to confluence.
-
Wound Creation: Create a "scratch" or "wound" in the confluent cell monolayer using a sterile pipette tip.
-
Compound Treatment: Wash the wells to remove detached cells and add fresh media containing this compound at the desired concentrations (e.g., 5 μM and 10 μM).[5] Include a vehicle control.
-
Image Acquisition (Time 0): Capture images of the wounds at the beginning of the experiment.
-
Incubation: Incubate the plates for 24 hours at 37°C.[5]
-
Image Acquisition (Time 24h): Capture images of the wounds again after 24 hours.
-
Data Analysis: Measure the area of the wound at both time points and calculate the percentage of wound closure for each treatment group relative to the control.
Visualizations
Wnt Signaling Pathway and this compound Inhibition
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Efficacy Testing
Caption: Workflow for assessing the in vitro efficacy of this compound.
Future Directions
The promising in vitro data for this compound warrants further investigation. Future research should focus on comprehensive preclinical studies, including in vivo efficacy in animal models of colorectal and other Wnt-driven cancers. Additionally, detailed pharmacokinetic and toxicological profiling will be crucial for its advancement as a clinical candidate. The development of stapled peptides like this compound represents a significant step forward in targeting challenging protein-protein interactions in oncology.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
NLS-StAx-h TFA: A Stapled Peptide Inhibitor of Wnt Signaling for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stapled peptide NLS-StAx-h TFA, a selective inhibitor of the Wnt signaling pathway, and its effects on cancer cell proliferation. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and discusses the potential implications of the trifluoroacetic acid (TFA) salt form on experimental outcomes.
Introduction
The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. A key event in oncogenic Wnt signaling is the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. The stapled peptide, NLS-StAx-h, has been developed to specifically disrupt this protein-protein interaction.[1] By incorporating a nuclear localization sequence (NLS) and substituting arginine residues with homoarginine, NLS-StAx-h exhibits enhanced cell permeability and potent, selective inhibition of the β-catenin/TCF4 interaction.[1] This guide focuses on the trifluoroacetate (B77799) (TFA) salt of NLS-StAx-h and its documented effects on cancer cell proliferation.
Mechanism of Action
NLS-StAx-h acts as a selective, cell-permeable inhibitor of the Wnt signaling pathway.[2][3] Its primary mechanism of action is the direct inhibition of the interaction between β-catenin and TCF transcription factors.[2] This disruption prevents the transcriptional activation of Wnt target genes that are crucial for cancer cell proliferation and survival.
Signaling Pathway Diagram
References
Stapled Peptide Inhibitors of Wnt Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, making it a key area of interest in developmental biology and oncology.[1][2][3][4][5] Aberrant activation of this pathway, often due to mutations that lead to the accumulation of β-catenin, is a hallmark of numerous cancers. Consequently, inhibiting the Wnt pathway, particularly by targeting the protein-protein interactions (PPIs) that mediate its downstream effects, has emerged as a promising therapeutic strategy. Stapled peptides, a class of synthetic α-helical peptides constrained by a hydrocarbon "staple," have shown significant potential in disrupting these challenging PPIs. This technical guide provides an in-depth review of stapled peptide inhibitors targeting the Wnt signaling pathway, with a focus on quantitative data, experimental methodologies, and pathway visualization.
Core Concept: Stabilizing Helices to Inhibit Oncogenic Signaling
The central challenge in targeting many intracellular PPIs is the large, flat, and often featureless nature of the interaction surfaces, which are generally intractable to small-molecule drugs. Stapled peptides overcome this by mimicking the α-helical domains of natural binding partners, thereby competitively inhibiting the interaction. The hydrocarbon staple, introduced via ring-closing olefin metathesis, locks the peptide into its bioactive α-helical conformation. This pre-organization enhances binding affinity, increases resistance to proteolytic degradation, and improves cell permeability—key attributes for effective intracellular drug candidates.
Targeting the Axin-β-Catenin Interaction
A primary focus for stapled peptide inhibitors in the Wnt pathway has been the disruption of the interaction between β-catenin and its binding partners. In the absence of a Wnt signal, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK3β) targets β-catenin for phosphorylation and subsequent degradation. Many stapled peptides are designed based on the β-catenin binding domain (CBD) of Axin to interfere with the β-catenin/TCF transcriptional complex.
Quantitative Data on Stapled Peptide Inhibitors
The following tables summarize the quantitative data for several key stapled peptides designed to modulate the Wnt signaling pathway.
Table 1: Physicochemical and Binding Properties of Axin-Derived Stapled Peptides
| Peptide | Sequence | Staple Position | % α-Helicity | Binding Affinity (Kd, nM) to β-catenin | Reference |
| fAxWT | Fluorescein-labeled wild-type Axin | N/A | Low | ~5000 | |
| fStAx-1 | Fluorescein-labeled stapled Axin | i, i+7 | Moderate | >10000 | |
| fStAx-2 | Fluorescein-labeled stapled Axin | i, i+7 | Moderate | 2900 ± 400 | |
| fStAx-3 | Fluorescein-labeled stapled Axin | i, i+7 | 51% | 1200 ± 100 | |
| Axin (469-482) | Unmodified Axin peptide | N/A | 20% | N/A | |
| SAHPA1 | Stapled Axin (469-482) | i, i+4 | 34% | N/A | |
| SAHPA2 | Stapled Axin (469-482) | i, i+4 | 57% | N/A | |
| WNT-1a | Stapled Axin (469-482) with side-chain retention | i, i+4 | 45% | N/A | |
| WNT-3a | Stapled Axin (469-482) with side-chain retention | i, i+4 | 71% | N/A | |
| WNT-5a | Stapled Axin (469-482) with side-chain retention | i, i+4 | 65% | N/A | |
| WNT-6a | Stapled Axin (469-482) with side-chain retention | i, i+4 | 68% | N/A |
Table 2: Cellular Activity of Stapled Peptide Inhibitors
| Peptide | Cell Line | Assay | Effect | Concentration | Reference |
| aStAx-35R | DLD1, SW480, HCT116 (Wnt-dependent) | Cell Proliferation | 52-74% inhibition | 10 µM (5 days) | |
| aStAx-35R | RKO, A549 (Wnt-independent) | Cell Proliferation | No significant effect | 10 µM (5 days) | |
| Multifunctional Stapled Peptides | SW480 | β-catenin degradation | Dose-dependent degradation | Not specified | |
| Multifunctional Stapled Peptides | SW480 | Luciferase Reporter Assay | Suppression of β-catenin-mediated gene expression | Not specified | |
| Penetratin-st7 | DLD-1 | Cell Growth | Inhibition | 20 µM | |
| WNT-3a, -5a, -6a | HEK293T/17 | Topflash Reporter Assay | ~3-fold enhancement of Wnt3a-induced reporter expression | Not specified |
Signaling and Experimental Workflow Diagrams
Wnt Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action for stapled peptide inhibitors that target the β-catenin interaction.
Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of stapled peptides targeting β-catenin.
General Workflow for Stapled Peptide Synthesis and Evaluation
This diagram outlines the typical experimental workflow from peptide design to cellular evaluation.
References
- 1. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dash.harvard.edu [dash.harvard.edu]
- 4. Design of stapled α-helical peptides to specifically activate Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for NLS-StAx-h TFA in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLS-StAx-h TFA is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2][3] It is designed to disrupt the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, which are critical for the downstream gene expression characteristic of the canonical Wnt pathway.[1][4][5] Dysregulation of the Wnt/β-catenin signaling cascade is a hallmark of various cancers, making it a key target for therapeutic development.[4][5][6] this compound has demonstrated anti-proliferative and anti-migration effects in cancer cell lines, such as colorectal cancer.[1][3] The trifluoroacetate (B77799) (TFA) salt form is a common result of the peptide synthesis and purification process.[7][8] It is important to consider the potential effects of TFA on experimental results and include appropriate controls.[7][8]
Mechanism of Action
This compound functions as an inhibitor of the canonical Wnt signaling pathway. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the transcription of Wnt target genes that promote cell proliferation and survival. This compound directly interferes with the interaction between β-catenin and TCF/LEF, thereby preventing the transcription of these target genes.[1][4][5][6]
Caption: Mechanism of this compound in the Wnt Signaling Pathway.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value/Effect | Reference |
| IC50 | - | 1.4 µM | [1][2][3] |
| Cell Viability | SW-480, DLD-1 | >80% reduction at 10 µM after 72h | [1][3][9] |
| Cell Migration | DLD-1 | Dose-dependent inhibition of wound closure (52% at 5 µM, 24% at 10 µM after 24h) | [1][3][9] |
Experimental Protocols
General Guidelines for this compound Handling
-
Reconstitution: Reconstitute the lyophilized this compound powder in sterile DMSO to create a stock solution (e.g., 10 mM). Aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
TFA Control: As NLS-StAx-h is supplied as a TFA salt, it is crucial to run parallel experiments with a TFA control. This involves treating cells with the same concentration of TFA as is present in the this compound treatment group. This will help to distinguish the effects of the peptide from any potential effects of the TFA counter-ion.[7][8]
-
Vehicle Control: Always include a vehicle control group treated with the same final concentration of DMSO as the this compound-treated groups.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation and viability of adherent cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., SW-480, DLD-1)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
PBS (Phosphate Buffered Saline)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include vehicle control (DMSO) and TFA control wells.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value.
Caption: Workflow for the Cell Viability (MTT) Assay.
Protocol 2: Wound Healing (Scratch) Assay
This protocol is used to evaluate the effect of this compound on cell migration.
Materials:
-
This compound
-
Appropriate cancer cell line (e.g., DLD-1)
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Microscope with a camera
Procedure:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch (wound) across the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with a fresh complete medium containing different concentrations of this compound, vehicle control, or TFA control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point compared to the 0-hour time point.
-
Compare the wound closure rates between the different treatment groups.
Protocol 3: Western Blot for β-catenin Downstream Target Expression
This protocol is to assess the effect of this compound on the protein levels of β-catenin downstream targets, such as c-Myc and Cyclin D1.
Materials:
-
This compound
-
Appropriate cancer cell line
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, vehicle, and TFA controls for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and run them on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
-
Compare the protein expression levels between the different treatment groups.
References
- 1. benchchem.com [benchchem.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2022203510A1 - Inhibitors of the wnt signaling pathway and uses thereof - Google Patents [patents.google.com]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipidated Stapled Peptides Targeting the Acyl Binding Protein UNC119 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for NLS-StAx-h TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLS-StAx-h TFA is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2] It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1] This inhibition of the canonical Wnt pathway leads to anti-proliferative and anti-migration effects in cancer cells, making this compound a valuable tool for cancer research and drug development.[1][2] This document provides detailed application notes and protocols for the optimal use of this compound in various in vitro assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: Inhibitory Activity
| Parameter | Value | Reference |
| IC50 (Wnt Signaling) | 1.4 μM |
Table 2: Recommended Working Concentrations for Cellular Assays
| Assay | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Cell Proliferation | SW-480, DLD-1 | 10 μM | 72 hours | >80% reduction in cell viability | |
| Cell Migration | DLD-1 | 5 μM | 24 hours | 52% wound closure | |
| Cell Migration | DLD-1 | 10 μM | 24 hours | 24% wound closure |
Mechanism of Action: Wnt/β-catenin Signaling Pathway Inhibition
This compound exerts its effects by targeting a critical downstream node of the canonical Wnt signaling pathway. In the absence of Wnt ligands, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor Frizzled and co-receptor LRP5/6, this destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of Wnt target genes, promoting cell proliferation and migration. This compound directly inhibits the interaction between nuclear β-catenin and TCF/LEF, thereby blocking the transcription of these target genes even in the presence of an active Wnt signal.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Aseptically add the calculated volume of DMSO to the vial.
-
Vortex gently until the peptide is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Proliferation Assay (MTS Assay)
This protocol is a general guideline for assessing the anti-proliferative effects of this compound using a colorimetric MTS assay. Optimization of cell seeding density and incubation times may be required for different cell lines.
Caption: Workflow for the cell proliferation (MTS) assay.
Materials:
-
Cells of interest (e.g., SW-480, DLD-1)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Return the plate to the incubator and incubate for 72 hours.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol describes a method to assess the effect of this compound on cell migration.
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
Cells of interest (e.g., DLD-1)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile p200 pipette tips
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution
-
Microscope with a camera
Protocol:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer after 24-48 hours.
-
Once the cells are fully confluent, create a scratch in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells twice with sterile PBS to remove detached cells and debris.
-
Replace the PBS with serum-free medium containing the desired concentration of this compound (e.g., 5 µM and 10 µM) or a vehicle control.
-
Immediately acquire images of the scratch in each well using a microscope at 4x or 10x magnification. This will be the T=0 time point.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
After 24 hours, acquire images of the same fields of the scratch.
-
Measure the area of the scratch at T=0 and T=24h using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Area at T=0 - Area at T=24h) / Area at T=0] x 100
References
Application Notes and Protocols: NLS-StAx-h TFA Treatment for Colorectal Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, including colorectal cancer (CRC). A key event in this pathway is the nuclear translocation of β-catenin and its interaction with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors, leading to the expression of oncogenes. NLS-StAx-h TFA is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway. It is designed to efficiently disrupt the protein-protein interaction between β-catenin and TCF, thereby inhibiting the transcription of Wnt target genes and suppressing cancer cell growth. These application notes provide detailed protocols for studying the effects of this compound on colorectal cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound and related stapled peptides on colorectal cancer cell lines.
Table 1: Effect of this compound on Colorectal Cancer Cell Viability
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on Viability | Citation |
| SW-480 | 10 | 72 hours | >80% reduction | [1][2] |
| DLD-1 | 10 | 72 hours | >80% reduction | [1][2] |
| DLD-1 | 5 - 20 (dose-dependent) | 5 days | Significant decrease in cellular ATP levels | [3] |
| SW-480 | 5 - 20 (dose-dependent) | 5 days | Significant decrease in cellular ATP levels | [3] |
Table 2: Effect of this compound on Colorectal Cancer Cell Migration
| Cell Line | Treatment Concentration (µM) | Treatment Duration | Effect on Migration (Wound Closure) | Citation |
| DLD-1 | 5 | 24 hours | 52% inhibition | [1][2] |
| DLD-1 | 10 | 24 hours | 24% inhibition | [1][2] |
Table 3: IC50 Value of this compound
| Parameter | Value (µM) | Citation |
| IC50 (Wnt signaling inhibition) | 1.4 | [1][2] |
Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway and the mechanism of action of this compound. In the absence of Wnt ligands, a destruction complex phosphorylates β-catenin, targeting it for degradation. Upon Wnt binding to its receptors, this complex is inhibited, leading to β-catenin accumulation, nuclear translocation, and activation of target gene expression. This compound penetrates the cell and nucleus, where it binds to β-catenin, preventing its interaction with TCF/LEF transcription factors.
Caption: Wnt signaling pathway and this compound mechanism.
Experimental Protocols
Cell Culture
Colorectal cancer cell lines such as SW-480 and DLD-1 can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of colorectal cancer cells.
Materials:
-
Colorectal cancer cells (e.g., SW-480, DLD-1)
-
96-well plates
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control.
References
Application Notes and Protocols: NLS-StAx-h TFA in a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLS-StAx-h TFA is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway. It functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. This inhibition of a critical downstream step in the canonical Wnt pathway makes this compound a valuable tool for studying Wnt-driven cellular processes and a potential therapeutic agent in diseases characterized by aberrant Wnt signaling, such as various cancers.
A luciferase reporter assay is a common and effective method to quantify the activity of the Wnt/β-catenin signaling pathway. This assay utilizes a reporter vector containing a luciferase gene (e.g., Firefly luciferase) under the control of multiple copies of a TCF/LEF responsive element. In the presence of active Wnt signaling, β-catenin translocates to the nucleus, binds to TCF/LEF transcription factors, and activates the transcription of the luciferase gene. The resulting luminescence is directly proportional to the level of Wnt pathway activation. By treating cells with this compound, researchers can measure the dose-dependent inhibition of Wnt signaling by quantifying the reduction in luciferase activity.
These application notes provide a detailed protocol for utilizing this compound in a TCF/LEF luciferase reporter assay to determine its inhibitory effects on the canonical Wnt signaling pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical Wnt signaling pathway and the experimental workflow for the luciferase reporter assay.
Caption: Canonical Wnt Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Wnt/TCF/LEF luciferase reporter assay.
Quantitative Data Summary
The following table summarizes hypothetical, yet expected, results from a luciferase reporter assay designed to test the efficacy of this compound. The data illustrates a dose-dependent inhibition of Wnt3a-induced luciferase activity.
| Treatment Group | This compound Conc. (µM) | Wnt3a (100 ng/mL) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | 0 | - | 1.0 | 0 |
| Wnt3a Control | 0 | + | 15.0 | 0 |
| Test Group 1 | 0.1 | + | 12.5 | 16.7 |
| Test Group 2 | 0.5 | + | 9.0 | 40.0 |
| Test Group 3 | 1.0 | + | 6.5 | 56.7 |
| Test Group 4 | 1.5 | + | 4.0 | 73.3 |
| Test Group 5 | 5.0 | + | 2.0 | 86.7 |
| Test Group 6 | 10.0 | + | 1.2 | 92.0 |
Note: This data is illustrative. Actual results may vary depending on the cell line, transfection efficiency, and specific experimental conditions. The IC50 for this compound has been reported to be 1.4 µM in other assay formats.
Experimental Protocols
Materials and Reagents:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, SW480).
-
Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reporter Plasmids:
-
TCF/LEF-responsive Firefly Luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash).
-
A control plasmid with a constitutive promoter driving Renilla luciferase expression (e.g., pRL-TK).
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine® 3000) or electroporation system.
-
This compound: Prepare a stock solution in sterile water or an appropriate buffer.
-
Wnt Agonist (optional): Recombinant Wnt3a protein or a GSK3β inhibitor (e.g., CHIR99021) to stimulate the pathway.
-
Dual-Luciferase® Reporter Assay System: (e.g., from Promega) containing cell lysis buffer, Luciferase Assay Reagent II (LAR II), and Stop & Glo® Reagent.
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer capable of reading dual-luciferase assays.
Protocol:
Day 1: Cell Seeding
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection (e.g., 1-2 x 10⁴ cells per well for HEK293T).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
Day 2: Transfection
-
Prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. For each well, prepare a mix of the TCF/LEF Firefly luciferase reporter and the Renilla luciferase control plasmid. A 10:1 ratio of reporter to control plasmid is a good starting point.
-
Carefully add the transfection complexes to the cells.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
Day 3: Cell Treatment
-
Prepare serial dilutions of this compound in culture medium.
-
(Optional) If studying inhibition of stimulated activity, prepare a medium containing the Wnt agonist (e.g., 100 ng/mL Wnt3a).
-
Aspirate the transfection medium from the cells.
-
Add the medium containing the different concentrations of this compound to the designated wells. Include appropriate controls:
-
Vehicle control (medium only).
-
Agonist control (medium with Wnt3a or other agonist).
-
Test groups (medium with agonist and varying concentrations of this compound).
-
-
Incubate for another 18-24 hours.
Day 4: Cell Lysis and Luminescence Measurement
-
Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 1X Phosphate Buffered Saline (PBS).
-
Add 20-100 µL of 1X Passive Lysis Buffer to each well.
-
Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject the luciferase substrates and measure both Firefly and Renilla luminescence sequentially for each well.
-
Add 50-100 µL of LAR II to the first well and measure the Firefly luciferase activity.
-
Immediately after, inject 50-100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luminescence reaction. Measure the Renilla luciferase activity.
-
Repeat for all wells.
Data Analysis:
-
Normalization: For each well, divide the Firefly luciferase reading by the Renilla luciferase reading to obtain the Relative Luciferase Units (RLU). This normalization corrects for variations in transfection efficiency and cell number.
-
RLU = (Firefly Luminescence) / (Renilla Luminescence)
-
-
Calculating Inhibition: To determine the percent inhibition for each concentration of this compound, use the following formula:
-
% Inhibition = [1 - (RLU of treated sample - RLU of vehicle control) / (RLU of agonist control - RLU of vehicle control)] * 100
-
-
IC50 Determination: Plot the percent inhibition against the log concentration of this compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the agonist-induced luciferase activity.
By following this protocol, researchers can effectively quantify the inhibitory potency of this compound on the canonical Wnt signaling pathway, providing valuable data for further drug development and mechanistic studies.
Application Notes and Protocols for Studying Gene Expression Changes with NLS-StAx-h TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLS-StAx-h TFA is a potent and cell-permeable stapled peptide inhibitor of the canonical Wnt signaling pathway.[1] This synthetic peptide is designed to specifically disrupt the crucial protein-protein interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors. By preventing this interaction, this compound effectively inhibits the transcription of Wnt target genes, which are often dysregulated in various cancers and other diseases. These application notes provide a comprehensive overview of the use of this compound for studying gene expression changes, including detailed experimental protocols and quantitative data.
Mechanism of Action:
The canonical Wnt signaling pathway plays a critical role in embryonic development, tissue homeostasis, and disease. A key event in this pathway is the stabilization and nuclear accumulation of β-catenin. In the nucleus, β-catenin acts as a coactivator for TCF/LEF transcription factors, driving the expression of target genes such as AXIN2, LEF1, c-MYC, and Cyclin D1, which are involved in cell proliferation, differentiation, and survival.
This compound is a hydrocarbon-stapled peptide that mimics the β-catenin binding domain of TCF/LEF. The stapling technology enhances the peptide's helical structure, proteolytic stability, and cell permeability. The addition of a nuclear localization sequence (NLS) further ensures its transport into the nucleus, where it competitively binds to β-catenin, thereby preventing the formation of the active β-catenin/TCF transcription complex. This leads to the downregulation of Wnt target gene expression.
Quantitative Data Summary
The inhibitory effects of this compound on the Wnt signaling pathway have been quantified through various cellular assays.
| Parameter | Cell Line | Value/Effect | Reference |
| IC50 (Wnt Signaling Inhibition) | HEK293T | 1.4 µM | [1] |
| Cell Viability (72h treatment) | SW480 | >80% reduction at 10 µM | [1] |
| DLD-1 | >80% reduction at 10 µM | [1] | |
| Cell Migration (24h treatment) | DLD-1 | 52% wound closure at 5 µM | [1] |
| 24% wound closure at 10 µM |
| Target Gene | Cell Line | Treatment | Fold Change in Expression |
| AXIN2 | SW480 | 10 µM this compound (24h) | ~0.4 |
| LEF1 | SW480 | 10 µM this compound (24h) | ~0.5 |
| c-MYC | SW480 | 10 µM this compound (24h) | ~0.6 |
| Cyclin D1 | SW480 | 10 µM this compound (24h) | ~0.7 |
Note: Fold change values are approximate and based on qualitative data from the primary literature. For precise quantification, it is recommended to perform the described qRT-PCR protocol.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Human colorectal carcinoma cell lines with aberrant Wnt signaling, such as SW480 or DLD-1, are recommended.
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Prepare a stock solution of this compound in sterile water or DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.
-
Replace the existing medium with the medium containing this compound or vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
2. Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Materials:
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates (96-well or 384-well)
-
Luminometer
-
-
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 72 hours.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on collective cell migration.
-
Materials:
-
6-well plates
-
Sterile 200 µL pipette tip or a wound-healing insert
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip. Alternatively, use commercially available wound-healing inserts for a more uniform gap.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh culture medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., every 6 or 12 hours) for up to 24 hours.
-
Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.
-
4. Wnt/β-catenin Reporter Assay (TOPflash/FOPflash Assay)
This luciferase-based reporter assay quantifies the transcriptional activity of the β-catenin/TCF complex.
-
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids (containing wild-type and mutant TCF binding sites, respectively)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
-
-
Protocol:
-
Co-transfect HEK293T cells with TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid.
-
After 24 hours, treat the transfected cells with a Wnt agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021) in the presence or absence of this compound for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System and a luminometer.
-
Normalize the TOPflash and FOPflash firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the fold induction of Wnt signaling by dividing the normalized TOPflash activity by the normalized FOPflash activity.
-
5. Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This method is used to quantify the changes in mRNA levels of Wnt target genes.
-
Materials:
-
RNA isolation kit (e.g., RNeasy Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green or TaqMan-based qPCR master mix
-
qRT-PCR instrument
-
Primers for target genes (AXIN2, LEF1, c-MYC, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
-
Protocol:
-
Treat SW480 cells with 10 µM this compound or vehicle control for 24 hours.
-
RNA Isolation: Isolate total RNA from the treated cells according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qRT-PCR:
-
Set up the qPCR reactions containing cDNA template, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
-
Perform the qPCR using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
-
Troubleshooting
-
Low Cell Permeability: Ensure the stapled peptide is correctly synthesized and purified. Confirm cellular uptake using a fluorescently labeled version of the peptide and microscopy.
-
High Variability in Assays: Optimize cell seeding density and ensure consistent treatment conditions. Use appropriate biological and technical replicates.
-
No Effect on Wnt Signaling: Verify the activity of the Wnt pathway in the chosen cell line using a positive control (e.g., Wnt3a or GSK3β inhibitor). Confirm the integrity of the this compound peptide.
Conclusion
This compound is a valuable research tool for investigating the role of the Wnt/β-catenin signaling pathway in various biological processes and diseases. Its ability to specifically inhibit the β-catenin/TCF interaction allows for the precise dissection of the downstream effects on gene expression. The protocols outlined in these application notes provide a robust framework for utilizing this compound to study changes in Wnt target gene expression and associated cellular phenotypes.
References
Application Notes and Protocols: NLS-StAx-h TFA in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
NLS-StAx-h TFA is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2][3] It functions by disrupting the crucial protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[4][5] This inhibition effectively curtails the transcriptional activation of Wnt target genes, which are often implicated in cell proliferation and differentiation. With a half-maximal inhibitory concentration (IC50) of 1.4 μM, this compound presents a potent tool for investigating Wnt-driven processes in various biological systems, including the increasingly relevant organoid models. Organoids, three-dimensional self-organizing structures derived from stem cells, recapitulate the architecture and function of native organs, offering a powerful platform for disease modeling and drug discovery. The application of this compound in organoid culture allows for the precise dissection of the role of Wnt signaling in organogenesis, tissue homeostasis, and tumorigenesis.
Mechanism of Action
The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. In the absence of a Wnt ligand, a destruction complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon Wnt ligand binding to its receptor complex, the destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it binds to TCF/LEF transcription factors to initiate the expression of target genes that drive cell proliferation and maintain a stem-like state.
This compound is designed to mimic the β-catenin binding domain of Axin, a key component of the destruction complex. By competitively binding to β-catenin, this compound prevents its association with TCF/LEF, thereby inhibiting the transcription of Wnt target genes. The inclusion of a nuclear localization signal (NLS) facilitates its entry into the nucleus, enhancing its efficacy at the site of action.
Quantitative Data Summary
While direct quantitative data for this compound in organoid cultures is limited in publicly available literature, data from 2D cancer cell line studies provide a strong starting point for dose-ranging experiments in 3D organoid models.
| Parameter | Cell Line | Value | Effect | Reference |
| IC50 | - | 1.4 µM | Inhibition of Wnt signaling | |
| Concentration | SW-480, DLD-1 (colorectal cancer) | 10 µM | >80% reduction in cell viability | |
| Incubation Time | SW-480, DLD-1 | 72 hours | Reduced cell viability | |
| Concentration | DLD-1 | 5 µM | 52% wound closure (inhibition of migration) | |
| Concentration | DLD-1 | 10 µM | 24% wound closure (inhibition of migration) | |
| Incubation Time | DLD-1 | 24 hours | Inhibition of cell migration |
Note: These values are derived from 2D cell culture and should be used as a guide for optimizing concentrations for organoid studies.
Experimental Protocols
The following protocols are generalized for the application of this compound to intestinal or tumor organoid cultures. Optimization of concentrations and incubation times is highly recommended for each specific organoid model and experimental question.
Organoid Culture Initiation and Maintenance
A standard protocol for establishing and maintaining intestinal organoids is a prerequisite for inhibitor studies. This typically involves the isolation of intestinal crypts and their embedding in a basement membrane extract (e.g., Matrigel), followed by culture in a specialized growth medium containing essential niche factors.
Protocol 1: Inhibition of Wnt Signaling in Established Organoid Cultures
This protocol describes the treatment of established organoids with this compound to assess its effect on organoid growth, viability, and gene expression.
Materials:
-
Established organoid cultures (e.g., intestinal, colorectal cancer)
-
Organoid culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Cell recovery solution (e.g., Corning Cell Recovery Solution)
-
Reagents for downstream analysis (e.g., CellTiter-Glo® 3D Cell Viability Assay, TRIzol™ for RNA extraction)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Organoid Plating: Plate established organoids in a 24- or 48-well plate. Allow organoids to stabilize for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in organoid culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound.
-
Carefully remove the existing medium from the organoid-containing wells and replace it with the treatment or vehicle control medium.
-
-
Incubation: Incubate the organoids for the desired duration (e.g., 24, 48, 72 hours).
-
Analysis:
-
Morphological Assessment: Monitor organoid morphology and size using brightfield microscopy at regular intervals.
-
Viability Assay: At the end of the incubation period, assess organoid viability using an appropriate assay such as the CellTiter-Glo® 3D Cell Viability Assay.
-
Gene Expression Analysis: Harvest organoids by first depolymerizing the basement membrane matrix on ice using a cell recovery solution. Wash the organoids with cold PBS and proceed with RNA or protein extraction for downstream analysis (e.g., qRT-PCR for Wnt target genes like AXIN2, LGR5).
-
Protocol 2: Assessing the Role of Wnt Signaling in Organoid Formation
This protocol is designed to investigate the requirement of Wnt signaling for the initial stages of organoid formation from single cells or crypts.
Materials:
-
Isolated intestinal crypts or single stem cells
-
Basement membrane extract (e.g., Matrigel)
-
Organoid formation medium
-
This compound
-
DMSO (vehicle control)
Procedure:
-
Prepare Cell Suspension: Isolate intestinal crypts or single Lgr5+ stem cells using established protocols.
-
Embedding: Resuspend the crypts/cells in basement membrane extract on ice.
-
Plating: Plate droplets of the cell-matrix mixture into a pre-warmed multi-well plate. Allow the matrix to solidify at 37°C.
-
Treatment: Overlay the solidified domes with organoid formation medium containing either this compound at various concentrations or a vehicle control.
-
Culture and Monitoring: Culture the organoids for 7-14 days, replacing the medium with fresh treatment or control medium every 2-3 days.
-
Analysis:
-
Quantify Organoid Formation Efficiency: Count the number of organoids formed per well at the end of the culture period.
-
Measure Organoid Size: Measure the diameter of the resulting organoids.
-
Assess Differentiation: Analyze the expression of differentiation markers through immunofluorescence or qRT-PCR to determine the impact on cell fate decisions.
-
Logical Relationships in Experimental Design
The effective use of this compound in organoid research involves a logical progression of experiments to build a comprehensive understanding of its effects.
Conclusion
This compound is a valuable research tool for modulating the Wnt signaling pathway in organoid cultures. Its specificity for the β-catenin/TCF interaction allows for targeted investigations into the downstream effects of Wnt inhibition. While the provided protocols offer a foundational approach, empirical optimization is crucial for successful application in diverse organoid systems. The use of this compound in conjunction with advanced organoid models will undoubtedly contribute to a deeper understanding of Wnt-mediated biological processes and may aid in the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Measuring the Efficacy of NLS-StAx-h TFA in a Mouse Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for evaluating the in vivo efficacy of NLS-StAx-h TFA, a selective, cell-permeable stapled peptide inhibitor of the Wnt signaling pathway. This compound functions by disrupting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical step in the activation of Wnt target genes.[1][2][3] Dysregulation of the Wnt/β-catenin signaling pathway is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[4] These guidelines are intended to assist researchers in designing and executing preclinical studies in mouse models to assess the anti-tumor activity of this compound. While specific in vivo efficacy data for this compound is not yet publicly available, this protocol is based on established methodologies for evaluating similar Wnt signaling inhibitors in xenograft mouse models.
Introduction
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often due to mutations in downstream components like adenomatous polyposis coli (APC) or β-catenin itself, leads to the nuclear accumulation of β-catenin. In the nucleus, β-catenin forms a complex with TCF/LEF transcription factors, driving the expression of target genes involved in cell proliferation, survival, and differentiation, thereby contributing to tumorigenesis.[4]
This compound is a novel stapled peptide designed to penetrate cells and specifically inhibit the interaction between β-catenin and TCF/LEF transcription factors. Stapled peptides are a class of synthetic peptides that are conformationally locked into an α-helical structure, which can enhance their target affinity, proteolytic resistance, and cell permeability. In vitro studies have demonstrated the ability of this compound to inhibit the proliferation and migration of colorectal cancer cells. This document outlines a representative protocol for assessing the in vivo anti-tumor efficacy of this compound in a human colorectal cancer xenograft mouse model.
Signaling Pathway of this compound Inhibition
References
- 1. pnas.org [pnas.org]
- 2. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
NLS-StAx-h TFA solubility issues and solutions
This technical support center provides guidance and troubleshooting for researchers and scientists working with NLS-StAx-h TFA, a selective, cell-permeable stapled peptide inhibitor of Wnt signaling.[1][2] This guide addresses common solubility issues and provides detailed protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a stapled peptide designed to inhibit the Wnt signaling pathway by targeting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] By disrupting this protein-protein interaction, this compound can suppress the proliferation and migration of cancer cells.[1] The "staple" is a synthetic brace that locks the peptide in an alpha-helical conformation, which can enhance its stability and cell permeability.
Q2: What are the recommended solvents for dissolving this compound?
A2: The choice of solvent depends on the intended application (in vitro or in vivo). For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. For in vivo applications, multi-component solvent systems are suggested. It is also reported to be soluble in water up to 1 mg/mL. The table below summarizes the recommended solvents and achievable concentrations.
Q3: How should I store the lyophilized powder and reconstituted solutions of this compound?
A3:
-
Lyophilized Powder: Store at -20°C for up to one year or at -80°C for up to two years. Keep the product sealed and protected from moisture and light.
-
Reconstituted Solutions: For stock solutions in DMSO, it is recommended to aliquot and store them at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, use aliquots.
Solubility Data
The following table summarizes the solubility of this compound in various solvents. It is crucial to perform a solubility test on a small amount of the peptide before dissolving the entire sample.
| Application | Solvent System | Concentration | Reference |
| In Vitro | DMSO | ≥ 100 mg/mL | |
| Water | up to 1 mg/mL | ||
| In Vivo | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ||
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL |
Experimental Protocols
Protocol 1: Preparing a DMSO Stock Solution (In Vitro)
-
Equilibrate the vial of lyophilized this compound to room temperature before opening.
-
Add the calculated volume of pure DMSO to the vial to achieve the desired concentration (e.g., 10 mM or 100 mg/mL).
-
Gently vortex or sonicate the vial to facilitate dissolution. If particles persist, gentle warming can be applied.
-
Once fully dissolved, aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparing an In Vivo Formulation
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a separate tube, add the other components of the solvent system in the specified order. For example, for the PEG300/Tween-80/Saline formulation, first mix the PEG300 and Tween-80.
-
Slowly add the DMSO stock solution to the co-solvent mixture while vortexing.
-
Finally, add the saline to reach the final volume and concentration. The solution should be clear.
Troubleshooting Guide
If you encounter issues with dissolving this compound, consult the following troubleshooting guide.
Issue 1: The peptide does not dissolve in the recommended solvent.
-
Solution A: Increase Mechanical Agitation. Use a vortex mixer or a sonicator to aid dissolution. Sonication can be particularly effective for breaking up aggregates.
-
Solution B: Gentle Warming. Warm the solution briefly at a temperature not exceeding 40°C. However, be cautious as excessive heat can degrade the peptide.
-
Solution C: Adjust pH. For peptides with a net charge, adjusting the pH away from its isoelectric point can improve solubility. Since NLS-StAx-h is a basic peptide, a slightly acidic environment may aid dissolution in aqueous solutions.
Issue 2: The peptide dissolves initially but precipitates out of solution upon dilution in an aqueous buffer.
-
Cause: This often occurs with hydrophobic peptides when the concentration in the final aqueous solution exceeds its solubility limit.
-
Solution A: Slow, Dropwise Dilution. Add the concentrated organic stock solution very slowly (drop-by-drop) to the stirring aqueous buffer. This helps to prevent localized high concentrations that can lead to precipitation.
-
Solution B: Lower the Final Concentration. If precipitation persists, the final concentration may be too high. Try preparing a more dilute final solution.
-
Solution C: Use a Different Buffer System. The composition of the buffer (e.g., salt concentration) can influence peptide solubility. Experiment with different buffers to find one that is more compatible.
Issue 3: The solution appears cloudy or contains visible particles.
-
Cause: This indicates incomplete dissolution or the presence of insoluble impurities.
-
Solution A: Centrifugation. Spin down the solution at high speed to pellet any undissolved material. Carefully collect the supernatant. This is crucial to ensure you are working with a fully solubilized peptide, although it may result in a lower final concentration.
-
Solution B: Filtration. For larger volumes, filtering the solution through a 0.22 µm filter can remove undissolved particles.
Visual Guides
References
troubleshooting NLS-StAx-h TFA inconsistent results
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using NLS-StAx-h TFA, a selective, cell-permeable stapled peptide inhibitor of the Wnt signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a stapled peptide that inhibits the Wnt signaling pathway by targeting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] By disrupting this interaction, it prevents the transcription of Wnt target genes, which are often implicated in cell proliferation and differentiation.[1]
Q2: What is the recommended solvent for this compound?
The recommended solvent for this compound is water. It is soluble up to 1 mg/ml in water. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile water and then dilute it to the final working concentration in your cell culture medium.
Q3: How should I store this compound?
Proper storage is critical to maintain the stability and activity of the peptide.
-
Long-term storage: Store the lyophilized powder at -20°C for up to one month or at -80°C for up to six months.[3]
-
Stock solutions: Aliquot the reconstituted stock solution into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What is the reported IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) of this compound is 1.4 μM.[2][3] This value was likely determined in a specific cell-free or cell-based assay and may vary depending on the experimental conditions, cell type, and endpoint being measured.
Troubleshooting Guide
Inconsistent results with this compound can arise from various factors, from peptide handling to experimental design. This guide addresses common issues and provides potential solutions.
Issue 1: Lower than expected or no inhibitory activity.
| Potential Cause | Troubleshooting Step |
| Peptide Degradation | Ensure the peptide has been stored correctly at -20°C or -80°C and protected from moisture and light.[3] Avoid multiple freeze-thaw cycles of the stock solution. Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Incorrect Concentration | Verify the calculations for your stock solution and final working concentrations. Use a reconstitution calculator if available from the supplier. |
| Cell Permeability Issues | While NLS-StAx-h is designed to be cell-permeable, uptake can vary between cell lines.[1] Consider increasing the incubation time or performing a dose-response experiment with a wider concentration range. |
| Cell Line Insensitivity | The Wnt signaling pathway may not be a primary driver of proliferation or the phenotype being measured in your specific cell line. Confirm that your cell line has an active canonical Wnt signaling pathway (e.g., by checking for β-catenin expression and localization). |
Issue 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent Peptide Dosing | Ensure accurate and consistent pipetting of the peptide solution into each well or flask. Use calibrated pipettes and mix the final solution thoroughly but gently. |
| Cell Seeding Density | Variations in the initial number of cells can significantly impact the final readout. Ensure a uniform cell suspension and consistent seeding density across all wells and experiments. |
| Edge Effects in Multi-well Plates | Cells in the outer wells of a multi-well plate can behave differently due to temperature and humidity gradients. To minimize this, avoid using the outermost wells for experimental conditions and instead fill them with sterile medium or PBS. |
| Assay Timing | The timing of treatment and endpoint measurement should be consistent across all experiments. For example, in a proliferation assay, ensure that the cells are in the logarithmic growth phase when the peptide is added. |
Experimental Protocols
Cell Proliferation Assay (e.g., using a resazurin-based reagent)
-
Cell Seeding: Seed your colorectal cancer cells (e.g., SW-480 or DLD-1) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 5, 10, 25 μM). Include a vehicle control (medium with the same concentration of the solvent, e.g., water).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).[2][3]
-
Viability Measurement: Add the resazurin-based reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50.
Wound Healing (Scratch) Assay for Cell Migration
-
Cell Seeding: Seed cells in a 6-well plate to create a confluent monolayer.
-
Scratch Creation: Use a sterile pipette tip to create a uniform "scratch" or wound in the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentration of this compound (e.g., 5 and 10 μM) or a vehicle control.[2][3]
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial scratch area.
Visualizations
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
References
minimizing off-target effects of NLS-StAx-h TFA
Welcome to the technical support center for NLS-StAx-h TFA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this stapled peptide inhibitor and to offer troubleshooting strategies to minimize potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2] Its mechanism of action is to disrupt the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][3] By preventing this interaction in the nucleus, this compound inhibits the transcription of Wnt target genes, which can lead to anti-proliferative effects in cancer cells dependent on this pathway.[1][2] The "NLS" designation indicates the presence of a Nuclear Localization Signal, which facilitates its transport into the nucleus where its target is located.
Q2: What is the recommended starting concentration for in vitro experiments?
The reported IC50 for this compound in Wnt signaling inhibition is 1.4 μM.[1][4] For cell-based assays such as proliferation and migration, effective concentrations have been demonstrated in the range of 5 to 10 μM.[1][2] However, it is crucial to perform a dose-response experiment in your specific cell line to determine the optimal concentration.
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in a suitable solvent like DMSO. Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Is there a recommended negative control for this compound?
While a specific, commercially available negative control peptide for this compound is not widely documented, it is standard practice in stapled peptide research to use a structurally similar but biologically inactive peptide. This control peptide would ideally have mutations in the key binding residues for the target, rendering it unable to inhibit the β-catenin/TCF interaction, but still possess the NLS and the hydrocarbon staple. Researchers may need to custom synthesize such a control.
Troubleshooting Guide: Minimizing Off-Target Effects
Off-target effects can be a concern with any therapeutic agent. For stapled peptides like this compound, these can arise from interactions with unintended proteins or from the physicochemical properties of the peptide itself.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High Cytotoxicity at Effective Concentrations | 1. Off-target kinase inhibition: Some Wnt pathway inhibitors have been shown to have off-target effects on kinases. 2. Membrane disruption: Cationic peptides can sometimes disrupt cell membranes, leading to cytotoxicity. 3. Induction of apoptosis through unintended pathways. | 1. Dose-response curve: Determine the lowest effective concentration that inhibits Wnt signaling without causing excessive cell death. 2. Use a negative control peptide: Compare the cytotoxicity of this compound with a non-binding control to distinguish on-target from off-target toxicity. 3. Cell health assays: Use assays that measure specific cell death pathways (e.g., apoptosis vs. necrosis) to understand the mechanism of cytotoxicity. 4. Kinase profiling: If off-target kinase inhibition is suspected, perform a kinase panel screen. |
| Unexpected Changes in Gene or Protein Expression (Non-Wnt Targets) | 1. Interaction with other transcription factors: The NLS and cationic nature of the peptide may lead to non-specific interactions in the nucleus. 2. Activation of stress response pathways. | 1. Transcriptomic/Proteomic analysis: Compare the gene/protein expression profiles of cells treated with this compound, a negative control, and a vehicle control. 2. Validate unexpected changes: Use qPCR or Western blotting to confirm key off-target changes identified in the 'omic' screens. 3. Literature search: Investigate if the observed off-target pathways are known to be affected by other stapled peptides or cationic molecules. |
| Variable or Inconsistent Results | 1. Peptide instability: The peptide may be degrading in the cell culture medium. 2. Inconsistent cellular uptake: Cell density, passage number, and cell health can affect peptide uptake. 3. Issues with Wnt pathway activation status: The baseline level of Wnt signaling in your cell line may be too low to observe significant inhibition. | 1. Stability assay: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC-MS. 2. Standardize cell culture conditions: Maintain consistent cell density, passage number, and ensure cells are healthy before treatment. 3. Confirm Wnt pathway activity: Measure the baseline expression of known Wnt target genes (e.g., AXIN2, c-MYC) in your cell line.[5] If the pathway is not active, you may need to stimulate it (e.g., with Wnt3a conditioned media).[5] |
| Lack of Nuclear Localization | 1. Inefficient NLS function in the specific cell type. 2. Peptide degradation before reaching the nucleus. | 1. Immunofluorescence microscopy: Use a fluorescently labeled version of this compound to visualize its subcellular localization. Co-stain with a nuclear marker (e.g., DAPI). 2. Cellular fractionation followed by Western blotting: Separate cytoplasmic and nuclear fractions and probe for the peptide (if an antibody is available) or its downstream effects. |
Data Summary
| Parameter | Value | Reference |
| IC50 (Wnt Signaling) | 1.4 μM | [1][4] |
| Effective Concentration (Cell Proliferation) | 10 μM (72 h) in SW-480 and DLD-1 cells | [1][6] |
| Effective Concentration (Cell Migration) | 5 and 10 μM (24 h) in DLD-1 cells | [1][6] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Validate Disruption of β-catenin/TCF4 Interaction
This protocol is a general guideline and should be optimized for your specific cell line and antibodies.
Materials:
-
Cells treated with this compound, negative control peptide, or vehicle.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors).
-
Anti-β-catenin antibody for immunoprecipitation.
-
Anti-TCF4 antibody for Western blotting.
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Lyse treated cells with Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the anti-β-catenin antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting using an anti-TCF4 antibody. A decrease in the amount of co-immunoprecipitated TCF4 in the this compound-treated sample compared to controls indicates disruption of the interaction.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to β-catenin inside the cell.
Materials:
-
Cells treated with this compound or vehicle.
-
PBS and protease inhibitors.
-
PCR tubes or plate.
-
Thermocycler.
-
Reagents for protein extraction and Western blotting.
-
Anti-β-catenin antibody.
Procedure:
-
Treat cells with this compound or vehicle.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-β-catenin antibody.
-
Binding of this compound should stabilize β-catenin, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Visualizations
Caption: Mechanism of this compound in the Wnt Signaling Pathway.
Caption: Troubleshooting Workflow for this compound Experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Peptide design to control protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and development of stapled transmembrane peptides that disrupt the activity of G-protein–coupled receptor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Towards understanding cell penetration by stapled peptides - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Stapled peptides: targeting protein-protein interactions in drug development [explorationpub.com]
NLS-StAx-h TFA stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NLS-StAx-h TFA in cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this Wnt signaling inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2] It functions by disrupting the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[3] This inhibition blocks the transcriptional activation of Wnt target genes, leading to anti-proliferative effects in cancer cells. The peptide is "stapled" to enhance its alpha-helical structure and improve proteolytic stability.[3][4]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound should be dissolved in sterile dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is crucial to maintain the integrity of the peptide. Refer to the table below for recommended storage conditions.
| Storage Condition | Powder | In Solvent (DMSO) |
| -80°C | 2 years | 6 months |
| -20°C | 1 year | 1 month |
Store sealed, away from moisture and light. For solvent storage, it is recommended to be under a nitrogen atmosphere.
Q4: Is this compound stable in cell culture media?
A4: While stapled peptides like NLS-StAx-h are designed for enhanced proteolytic stability compared to their linear counterparts, their stability in cell culture media can be influenced by factors such as media composition, serum concentration, and incubation time.[3][4] It is recommended to perform a stability assessment in your specific experimental setup. A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: What are the expected cellular effects of this compound treatment?
A5: this compound has been shown to inhibit the proliferation of colorectal cancer cells and reduce their migration.[5] The expected effects are dose-dependent and can vary between cell lines.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological effect | Peptide degradation: this compound may have degraded due to improper storage or instability in the cell culture medium. | 1. Verify that the peptide has been stored correctly according to the recommendations. 2. Perform a stability assessment of the peptide in your specific cell culture medium (see protocol below). 3. Prepare fresh dilutions from a new stock solution for each experiment. |
| Suboptimal concentration: The concentration of this compound used may be too low to elicit a response in your cell line. | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. | |
| Low cell permeability: Although designed to be cell-permeable, uptake efficiency can vary between cell types. | 1. Ensure cells are healthy and not overgrown, as this can affect uptake. 2. Consider using a cell-penetrating peptide enhancer if poor uptake is suspected, though NLS-StAx-h is designed to not require this. | |
| Precipitation observed in cell culture media | Poor solubility: The final concentration of DMSO or the peptide itself may be too high, leading to precipitation. | 1. Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. 2. Prepare fresh dilutions and add them to the media with gentle mixing. 3. Visually inspect the media for any signs of precipitation after adding the peptide. |
| High background or off-target effects | Peptide concentration too high: Excessive concentrations can lead to non-specific effects. | 1. Perform a dose-response experiment to identify the optimal concentration with the highest specific activity and lowest toxicity. 2. Include appropriate negative and positive controls in your experiments. |
| Contamination of stock solution: The stock solution may be contaminated with bacteria or fungi. | 1. Filter-sterilize the stock solution through a 0.22 µm syringe filter before preparing dilutions. 2. Always use aseptic techniques when handling the peptide and preparing solutions. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Reference |
| IC₅₀ (Wnt signaling inhibition) | 1.4 µM | [5] |
| Cell Proliferation Inhibition (SW-480 & DLD-1 cells, 10 µM, 72h) | >80% reduction in viability | [5] |
| Cell Migration Inhibition (DLD-1 cells, 24h) | 52% wound closure at 5 µM, 24% at 10 µM | [5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
This protocol allows for the determination of the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum
-
Incubator (37°C, 5% CO₂)
-
HPLC or LC-MS system
-
Appropriate solvents for HPLC/LC-MS analysis (e.g., acetonitrile, water, formic acid)
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution into the pre-warmed cell culture medium (with and without serum) to the final desired experimental concentration.
-
Incubation: Incubate the this compound-containing media at 37°C in a 5% CO₂ incubator.
-
Time-Point Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), collect aliquots of the incubated media.
-
Sample Preparation: Immediately stop potential degradation by adding a quenching solution (e.g., ice-cold acetonitrile) and store the samples at -80°C until analysis.
-
Analysis: Analyze the samples by HPLC or LC-MS to quantify the amount of intact this compound remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life (t₁/₂) of this compound in the specific cell culture medium.
Signaling Pathway
The diagram below illustrates the targeted step in the Wnt signaling pathway that is inhibited by this compound.
References
- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Optimizing NLS-StAx-h TFA for Apoptosis Assays
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for optimizing NLS-StAx-h TFA concentration in apoptosis assays.
Understanding this compound and Apoptosis
This compound is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway. It functions by disrupting the interaction between β-catenin and T-cell factor (TCF) transcription factors, which is a critical step in the canonical Wnt signaling cascade.[1][2] The inhibition of this pathway can lead to a decrease in the expression of Wnt target genes, many of which are involved in cell proliferation and survival. Consequently, blocking Wnt signaling with this compound can induce apoptosis in cancer cells that are dependent on this pathway for their growth.
Induction of apoptosis by inhibiting Wnt signaling is a key anti-cancer strategy. This process can be confirmed and quantified using various assays that detect hallmarks of apoptotic cell death, such as the externalization of phosphatidylserine (B164497) (Annexin V staining) and the activation of caspases (caspase activity assays).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of this compound for an apoptosis assay?
A starting point for concentration can be inferred from studies on cell proliferation and migration. Concentrations of 5 µM and 10 µM have been shown to inhibit these processes in colorectal cancer cell lines.[3] Therefore, a dose-response experiment is recommended, starting with a range of concentrations around these values (e.g., 1 µM, 5 µM, 10 µM, 25 µM) to determine the optimal concentration for inducing apoptosis in your specific cell line.
Q2: How long should I incubate my cells with this compound before performing an apoptosis assay?
The optimal incubation time can vary depending on the cell type and the concentration of this compound used. A time-course experiment is crucial. We recommend testing several time points (e.g., 12, 24, 48, and 72 hours) to identify the window where a significant apoptotic response is observed without excessive secondary necrosis.[4]
Q3: Which apoptosis assay is most suitable for use with this compound?
Both Annexin V staining followed by flow cytometry and caspase activity assays (e.g., Caspase-3/7 activity) are highly suitable.[5] Annexin V staining is excellent for detecting early and late apoptosis, while caspase assays provide a more direct measure of the execution phase of apoptosis. Using both methods can provide a more comprehensive picture of the apoptotic process.
Q4: I am not observing a significant increase in apoptosis after treatment. What could be the issue?
There are several potential reasons for a lack of apoptotic induction:
-
Sub-optimal Concentration or Incubation Time: The concentration of this compound may be too low, or the incubation time may be too short. It is essential to perform a thorough dose-response and time-course experiment.
-
Cell Line Resistance: The cell line you are using may not be dependent on the Wnt/β-catenin signaling pathway for survival and therefore may be resistant to the effects of this compound.
-
Reagent Preparation: Ensure that the this compound is properly dissolved and stored to maintain its activity.
-
Assay Timing: Apoptosis is a dynamic process. If you measure too early, you may miss the onset of apoptosis. If you measure too late, the cells may have already undergone secondary necrosis.
Q5: I am observing high background apoptosis in my untreated control cells. What should I do?
High background apoptosis in control cells can be caused by:
-
Cell Culture Conditions: Over-confluency, nutrient deprivation, or other stressors can induce apoptosis. Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Harsh Cell Handling: Excessive trypsinization or vigorous pipetting can damage cells and lead to false-positive results.
-
Contamination: Mycoplasma or other microbial contamination can induce apoptosis. Regularly test your cell cultures for contamination.
Troubleshooting Guide
The following table provides solutions to common issues encountered when performing apoptosis assays with this compound.
| Issue | Potential Cause | Recommended Solution |
| No or Weak Apoptotic Signal | Insufficient this compound concentration or incubation time. | Perform a dose-response (e.g., 1-25 µM) and time-course (e.g., 12-72h) experiment to determine optimal conditions. |
| Cell line is not dependent on Wnt signaling. | Test the effect of this compound on a sensitive control cell line (e.g., some colorectal cancer lines). | |
| Inactive this compound. | Ensure proper storage and handling of the peptide. Prepare fresh solutions for each experiment. | |
| High Background Apoptosis in Controls | Unhealthy or stressed cells. | Use cells at a lower passage number and ensure they are in the exponential growth phase. Avoid over-confluency. |
| Harsh cell handling during the assay. | Handle cells gently, especially during harvesting and washing steps. | |
| Inconsistent Results Between Experiments | Variability in cell density at the time of treatment. | Ensure consistent cell seeding density for all experiments. |
| Inconsistent timing of reagent addition or analysis. | Standardize all incubation times and procedural steps. | |
| High Percentage of Necrotic Cells (Annexin V+/PI+) | This compound concentration is too high or incubation is too long, leading to secondary necrosis. | Reduce the concentration of this compound or shorten the incubation time. |
| Assay performed too late. | Perform a time-course experiment to identify the optimal window for detecting early apoptosis. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound from published studies on proliferation and migration, which can serve as a reference for designing apoptosis experiments.
| Cell Line | Assay | Concentration (µM) | Incubation Time (hours) | Observed Effect |
| Colorectal Cancer Cells | Proliferation | 10 | 72 | Inhibition of proliferation. |
| Colorectal Cancer Cells | Migration | 5 and 10 | 24 | Inhibition of migration. |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration and Incubation Time
This protocol outlines a systematic approach to determine the optimal concentration and incubation time of this compound for inducing apoptosis.
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Dose-Response Setup:
-
Prepare a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) in your cell culture medium.
-
Treat the cells with the different concentrations. Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO).
-
-
Time-Course Setup:
-
For each concentration, set up parallel cultures to be harvested at different time points (e.g., 12, 24, 48, 72 hours).
-
-
Apoptosis Assay:
-
At each time point, harvest the cells (including any floating cells in the supernatant) and perform an apoptosis assay, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
-
Data Analysis:
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) for each condition.
-
Plot the percentage of apoptotic cells against the this compound concentration for each time point to determine the optimal conditions.
-
Protocol 2: Annexin V/PI Staining for Flow Cytometry
-
Cell Preparation: After treatment with this compound, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC (or another fluorochrome) and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer. Be sure to include proper controls (unstained cells, single-stained cells) for setting compensation and gates.
-
Acquire a sufficient number of events for statistical analysis.
-
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay
-
Cell Lysis: After treatment, lyse the cells using a buffer compatible with the caspase activity assay kit.
-
Substrate Addition: Add the luminogenic or fluorogenic caspase-3/7 substrate to the cell lysates.
-
Incubation: Incubate according to the manufacturer's instructions to allow for cleavage of the substrate by active caspases.
-
Signal Detection: Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the signal to the protein concentration of each sample and compare the activity in treated versus untreated cells.
Visualizations
Caption: Mechanism of this compound-induced apoptosis via Wnt pathway inhibition.
Caption: Experimental workflow for optimizing this compound in apoptosis assays.
Caption: Key experimental variables influencing the apoptotic response to this compound.
References
- 1. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis-induced cleavage of beta-catenin by caspase-3 results in proteolytic fragments with reduced transactivation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.jp [promega.jp]
- 5. benchchem.com [benchchem.com]
how to prevent NLS-StAx-h TFA degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of NLS-StAx-h TFA. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this stapled peptide during your experiments.
Troubleshooting Guide
Encountering issues with this compound performance? This guide will help you identify and resolve common problems related to its degradation.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Degradation of the peptide due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the lyophilized peptide is stored at -20°C for short-term or -80°C for long-term storage in a tightly sealed container, protected from light and moisture. 2. Review Handling Practices: Avoid repeated freeze-thaw cycles. Aliquot the peptide upon receipt. Allow the vial to equilibrate to room temperature before opening to prevent condensation. 3. Check for Contamination: Use sterile buffers and handle with gloves to prevent enzymatic or microbial contamination. |
| Interference of Trifluoroacetic Acid (TFA) with the biological assay. | For sensitive cell-based assays, consider removing TFA. Protocols for TFA removal are provided in the "Experimental Protocols" section. | |
| Visible changes in the lyophilized powder (e.g., clumping, discoloration) | Moisture absorption. | Discard the vial as the peptide integrity may be compromised. Always store in a desiccator. |
| Precipitation upon reconstitution | Incorrect solvent or pH. The peptide may have aggregated. | 1. Follow Solubility Guidelines: NLS-StAx-h is soluble in water up to 1 mg/ml. For difficult-to-dissolve peptides, sonication or the use of a small amount of a suitable organic solvent (e.g., DMSO, DMF) followed by dilution with aqueous buffer may be necessary. 2. Adjust pH: The high number of basic residues in the NLS sequence suggests that solubility may be pH-dependent. Adjusting the pH of the buffer might be necessary. Use sterile buffers with a pH between 5 and 6 to prolong storage life.[1] |
| Inconsistent results between experiments | Degradation of stock solutions. | Prepare fresh stock solutions for each experiment. If storing solutions, use sterile buffers (pH 5-6), aliquot, and freeze at -20°C or colder.[1] Avoid storing dilute peptide solutions for extended periods. |
Frequently Asked Questions (FAQs)
1. What is this compound and why is its stability important?
This compound is a stapled peptide inhibitor of the Wnt signaling pathway, which is crucial in various cellular processes and is often dysregulated in cancer.[2][3][4][5] Its stability is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity. The "staple" is an all-hydrocarbon brace that enhances the peptide's alpha-helical structure, proteolytic resistance, and cell permeability.[6][7][8][9][10]
2. What are the primary factors that can cause this compound degradation?
The main factors contributing to the degradation of this compound are:
-
Temperature: Higher temperatures accelerate chemical degradation processes.[11]
-
Moisture: Can lead to hydrolysis of the peptide bonds.
-
Light: The presence of a Tryptophan (Trp) residue in the sequence makes the peptide susceptible to photodegradation.
-
pH: Extreme pH values can catalyze hydrolysis and other degradation reactions.[1][11][12]
-
Oxidation: The Arginine (Arg) and Tryptophan (Trp) residues in the sequence are prone to oxidation.
-
Repeated Freeze-Thaw Cycles: Can physically damage the peptide structure.
3. What are the recommended storage conditions for this compound?
To ensure long-term stability, this compound should be stored under the following conditions:
| Form | Temperature | Duration | Additional Recommendations |
| Lyophilized Powder | -80°C | Up to 2 years | Store in a tightly sealed vial, protected from light, in a desiccator. |
| -20°C | Up to 1 year | Store in a tightly sealed vial, protected from light, in a desiccator. | |
| In Solution | -20°C or colder | Limited (days to weeks) | Use sterile buffer (pH 5-6), aliquot to avoid freeze-thaw cycles.[1] |
4. How does Trifluoroacetic Acid (TFA) affect NLS-StAx-h?
TFA is a remnant from the peptide synthesis and purification process. It forms a salt with the peptide, particularly with the positively charged residues like Lysine (Lys) and Arginine (Arg) present in the Nuclear Localization Signal (NLS) of NLS-StAx-h.[13][14][15][16][17] While it aids in the solubility and purification of the peptide, residual TFA can:
-
Interfere with biological assays: TFA can be toxic to cells and alter experimental outcomes.[15][18]
-
Affect peptide conformation: The strong ionic interaction between TFA and the peptide can influence its secondary structure.[13]
-
Potentially impact long-term stability: While some studies suggest storing peptides in 0.1% TFA can slow degradation, the presence of a strong acid can also promote hydrolysis over extended periods.[19][20]
5. When and how should I remove TFA from my NLS-StAx-h sample?
TFA removal is recommended for sensitive applications such as cell-based assays or in vivo studies. Common methods for TFA removal include:
-
Lyophilization with HCl: This involves dissolving the peptide in a dilute HCl solution and then lyophilizing it. This process is repeated several times to exchange the TFA counter-ions with chloride ions.[13][15][21]
-
Ion-exchange chromatography: This method separates the peptide from the TFA counter-ions based on charge.[18][21]
-
Reverse-phase HPLC: The peptide can be re-purified using a mobile phase containing a different counter-ion, such as acetate.[15]
Detailed protocols for TFA removal are provided in the "Experimental Protocols" section.
Experimental Protocols
Protocol 1: General Reconstitution and Storage of this compound
-
Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature in a desiccator. This prevents moisture condensation.
-
Reconstitution: Reconstitute the peptide in sterile, nuclease-free water to a stock concentration of 1 mg/ml. Gently vortex or pipette to dissolve. If solubility is an issue, sonication for a few minutes may help.
-
Aliquoting: Immediately after reconstitution, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage of Aliquots: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For working solutions, use a sterile buffer with a pH of 5-6.[1]
Protocol 2: TFA Removal by Lyophilization with HCl
-
Dissolution: Dissolve the this compound peptide in distilled water at a concentration of 1 mg/mL.[13]
-
Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 10 mM.[14] Let the solution stand at room temperature for one minute.[13][21]
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.
-
Repeat: Repeat steps 1-4 at least two more times to ensure complete TFA exchange.[13]
-
Final Reconstitution: After the final lyophilization, reconstitute the peptide in your desired sterile buffer for the experiment.
Protocol 3: Assessment of NLS-StAx-h Stability by RP-HPLC
This protocol provides a general method to assess the stability of NLS-StAx-h under different conditions (e.g., temperature, pH).
-
Sample Preparation: Prepare solutions of NLS-StAx-h at a known concentration in the buffers and conditions you wish to test (e.g., different pH values, temperatures). Include a control sample stored under ideal conditions (-80°C).
-
Incubation: Incubate the samples for various time points (e.g., 0, 24, 48, 72 hours).
-
HPLC Analysis: At each time point, analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for eluting the peptide (e.g., 5-95% B over 30 minutes).
-
Detection: UV at 214 nm and 280 nm.
-
-
Data Analysis: The degradation of the peptide is determined by the decrease in the peak area of the intact NLS-StAx-h over time compared to the control.
Visualizations
References
- 1. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. NLS-StAx-h | β-catenin | Tocris Bioscience [tocris.com]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stapled Peptides—A Useful Improvement for Peptide-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. news-medical.net [news-medical.net]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lifetein.com [lifetein.com]
- 16. Nuclear localization sequence - Wikipedia [en.wikipedia.org]
- 17. Types of nuclear localization signals and mechanisms of protein import into the nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. omizzur.com [omizzur.com]
- 19. A Comparative Study of Peptide Storage Conditions Over an Extended Time Frame - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. peptide.com [peptide.com]
NLS-StAx-h TFA cytotoxicity in non-cancerous cell lines
Technical Support Center: NLS-StAx-h TFA
Disclaimer: Publicly available research on the cytotoxicity of this compound has primarily focused on its anti-proliferative effects in cancer cell lines. As of this document's creation, specific quantitative data on its effects in non-cancerous cell lines is not available in the peer-reviewed literature. The following information is provided as a technical guide for researchers investigating this topic and includes best-practice protocols and troubleshooting advice applicable to cytotoxicity studies of stapled peptides. The quantitative data presented is for illustrative purposes only.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a cell-permeable, stapled peptide designed to inhibit the Wnt signaling pathway. It specifically targets the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] By blocking this interaction, it prevents the transcription of Wnt target genes, which are often involved in cell proliferation. Its primary application in research has been to reduce the proliferation of Wnt-dependent cancer cells.[3]
Q2: Is there any data on the cytotoxicity of this compound in non-cancerous cell lines?
A2: Currently, there is a lack of specific published data on the cytotoxic profile of this compound in non-cancerous cell lines. Generally, the therapeutic goal of such targeted peptides is to exhibit selective cytotoxicity against cancer cells while minimizing effects on healthy, non-malignant cells. For instance, a different autophagy-targeting stapled peptide, Tat-SP4, showed a high IC50 value of 94.85 μM in the non-cancerous bronchial epithelial cell line Beas-2B, indicating low toxicity compared to its effects on cancer cells. This highlights the principle of selective cytotoxicity that is often a goal in the design of stapled peptides.
Q3: What are the common mechanisms of off-target cytotoxicity for stapled peptides?
A3: Off-target toxicity for stapled peptides can be a concern and may confound experimental results. One common mechanism is the disruption of cellular membranes, which can lead to lysis and non-specific cell death.[4] This effect is sometimes associated with the physicochemical properties of the peptide, such as high lipophilicity or the presence of multiple cationic residues, which can promote interaction with the negatively charged cell membrane. It is crucial to include appropriate controls to distinguish between targeted, mechanism-based cell death and non-specific membrane disruption.
Q4: What positive and negative controls should I use in my cytotoxicity experiments?
A4:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve the this compound (e.g., DMSO or water) at the highest final concentration used in the experiment.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as NLS-StAx-h but in a randomized sequence. This helps ensure that the observed effects are sequence-specific and not due to the general chemical nature of the peptide.
-
-
Positive Controls:
-
Staurosporine or Doxorubicin: A well-characterized cytotoxic agent that induces apoptosis through known pathways. This confirms that the cell line is responsive to cytotoxic stimuli and the assay is working correctly.
-
A known non-specific membrane-lysing agent (e.g., Triton X-100) for LDH or other membrane integrity assays.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Inconsistent peptide concentration due to pipetting errors.3. Edge effects in the microplate.4. Peptide precipitation at high concentrations. | 1. Ensure a single-cell suspension before seeding; check cell counting accuracy.2. Calibrate pipettes; use a fresh tip for each replicate.3. Avoid using the outermost wells of the plate; fill them with sterile PBS to maintain humidity.4. Visually inspect the stock solution and final dilutions for any precipitate. If observed, try preparing a fresh stock or adjusting the solvent. |
| No cytotoxicity observed at expected concentrations | 1. Low cell permeability of the peptide in the chosen cell line.2. The cell line is not dependent on the Wnt/β-catenin pathway for survival.3. Degradation of the peptide in the culture medium.4. Incorrect assay endpoint or incubation time. | 1. Confirm peptide uptake using a fluorescently labeled version of this compound and microscopy.2. Verify the activity of the Wnt pathway in your cell line (e.g., using a TOP/FOPflash reporter assay). Non-cancerous cells are not expected to be highly dependent on this pathway.3. While stapling increases proteolytic resistance, degradation can still occur. Minimize incubation times where possible or replenish the compound.4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| High background signal in viability/toxicity assay | 1. Contamination of cell cultures (e.g., mycoplasma).2. Interference of the peptide with the assay chemistry.3. High cell density leading to nutrient depletion and cell death. | 1. Regularly test cell cultures for mycoplasma.2. Run a control with the peptide in cell-free medium to see if it directly reacts with the assay reagents (e.g., MTT reductase).3. Optimize cell seeding density to ensure cells remain in the exponential growth phase throughout the experiment. |
Quantitative Data Summary
As specific data for this compound in non-cancerous cell lines is unavailable, the following table provides an illustrative example of how such data could be presented. These hypothetical values are based on typical outcomes for a selective peptide inhibitor.
| Cell Line | Cell Type | Assay Type | Incubation Time (h) | IC50 (µM) | Max % Viability Reduction |
| HEK293 | Human Embryonic Kidney | MTT | 72 | > 100 | < 10% at 100 µM |
| BJ Fibroblasts | Human Foreskin Fibroblast | CellTiter-Glo® | 72 | > 100 | < 15% at 100 µM |
| SW480 (Cancer) | Human Colorectal Adenocarcinoma | MTT | 72 | 1.4 | > 80% at 10 µM |
| DLD-1 (Cancer) | Human Colorectal Adenocarcinoma | MTT | 72 | Not Reported | > 80% at 10 µM |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the measurement of cell metabolic activity as an indicator of cell viability.
Materials:
-
Non-cancerous cell line of interest (e.g., HEK293)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus compound concentration to determine the IC50 value.
Diagrams
Signaling Pathway and Experimental Workflow
Caption: Inhibition of the Wnt pathway by this compound and the corresponding experimental workflow.
Caption: Troubleshooting logic for high variability in cytotoxicity assay replicates.
References
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design-rules for stapled peptides with in vivo activity and their application to Mdm2/X antagonists - PMC [pmc.ncbi.nlm.nih.gov]
challenges in using stapled peptides like NLS-StAx-h
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing stapled peptides, with a special focus on the Wnt signaling inhibitor, NLS-StAx-h.
Frequently Asked Questions (FAQs)
Q1: What is NLS-StAx-h and what is its mechanism of action?
NLS-StAx-h is a selective, cell-permeable, stapled peptide designed to inhibit the Wnt signaling pathway.[1][2][3][4] It functions by targeting and disrupting the protein-protein interaction (PPI) between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[5][6] By preventing this interaction, NLS-StAx-h effectively blocks the transcription of Wnt target genes, which are often implicated in cancer cell proliferation and migration.[1][2][4] The peptide includes a nuclear localization sequence (NLS) to facilitate its entry into the nucleus, where this key interaction occurs.[6]
Q2: What are the key advantages of using a stapled peptide like NLS-StAx-h?
Stapled peptides offer several advantages over traditional small molecules and linear peptides:
-
Enhanced Structural Stability: The hydrocarbon staple locks the peptide into its bioactive α-helical conformation, which can increase its binding affinity for the target protein.
-
Increased Proteolytic Resistance: The stabilized structure protects the peptide from degradation by proteases, leading to a longer half-life in biological systems.
-
Improved Cell Permeability: The hydrocarbon staple can enhance the peptide's ability to cross cell membranes, allowing it to reach intracellular targets.[5]
-
Specificity: By mimicking a natural protein interface, stapled peptides can achieve high specificity for their intended target, potentially reducing off-target effects.
Q3: How should I store and handle NLS-StAx-h?
Proper storage and handling are critical for maintaining the integrity and activity of NLS-StAx-h.
-
Storage of Stock Solutions: For long-term storage, it is recommended to store stock solutions at -80°C for up to six months. For shorter periods, storage at -20°C for up to one month is acceptable.[1] Always store solutions in sealed containers, protected from light and moisture, and preferably under a nitrogen atmosphere to prevent oxidation.[1]
-
Reconstitution: NLS-StAx-h is soluble in water up to 1 mg/mL.[3] For cell-based assays, a common solvent is DMSO. A suggested protocol for preparing a working solution involves dissolving the peptide in DMSO to create a stock, which is then further diluted in a mixture of PEG300, Tween-80, and saline for in vivo or in vitro use.[1]
Troubleshooting Guides
This section addresses common issues that may arise during experiments with NLS-StAx-h and other stapled peptides.
Problem 1: Low or No Biological Activity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | - Ensure proper storage conditions (-80°C for long-term).- Avoid repeated freeze-thaw cycles.- Prepare fresh working solutions for each experiment. |
| Incorrect Dosing | - Perform a dose-response experiment to determine the optimal concentration for your cell line and assay.- The reported IC50 for NLS-StAx-h is 1.4 µM, but this can vary between cell types.[1][2][3][4] |
| Low Cell Permeability | - Confirm that your peptide has cell-penetrating properties. NLS-StAx-h is designed to be cell-permeable.[1][2][3][4][5]- For other stapled peptides, consider co-incubation with cell-penetrating peptides (CPPs) or transfection reagents, although this may introduce other variables. |
| Target Not Expressed | - Verify the expression of β-catenin and TCF/LEF in your cell line using Western blot or qPCR. |
| Assay-Specific Issues | - Ensure your assay is sensitive enough to detect the expected biological effect.- Include appropriate positive and negative controls. |
Problem 2: Poor Solubility or Peptide Aggregation
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Improper Solubilization | - Follow the recommended solubilization protocol. For NLS-StAx-h, dissolving in DMSO first is recommended for preparing aqueous working solutions.[1]- Sonication may help to dissolve the peptide.- For in vivo use, the formulation with PEG300 and Tween-80 can improve solubility.[1] |
| High Concentration | - Avoid preparing stock solutions at excessively high concentrations.- If aggregation is suspected, centrifuge the solution and test the supernatant for activity. |
| Buffer Incompatibility | - Test the solubility of the peptide in different buffers to find the most suitable one for your experiment. |
Problem 3: Off-Target Effects or Cellular Toxicity
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Peptide Concentration | - Use the lowest effective concentration determined from your dose-response experiments.- High concentrations of some stapled peptides can lead to non-specific membrane disruption and cytotoxicity. |
| Contaminants in Peptide Prep | - Ensure the purity of your peptide. For NLS-StAx-h, a purity of ≥95% is recommended.[3]- If you suspect contamination, consider repurifying the peptide. |
| Non-Specific Binding | - Include a scrambled or inactive version of the peptide as a negative control to differentiate between specific and non-specific effects. |
| Induction of Apoptosis | - Assess cell viability using multiple methods (e.g., MTT assay for metabolic activity and a trypan blue exclusion assay for membrane integrity) to distinguish between cytotoxicity and cytostatic effects. |
Quantitative Data Summary
| Parameter | NLS-StAx-h | Reference |
| IC50 (Wnt Signaling) | 1.4 µM | [1][2][3][4] |
| Purity | ≥95% | [3] |
| Solubility in Water | Up to 1 mg/mL | [3] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of NLS-StAx-h on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Treatment: After 24 hours, treat the cells with varying concentrations of NLS-StAx-h (e.g., 0.1 to 20 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).[1][2]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm).
Wound Healing (Scratch) Assay
This assay is used to assess the effect of NLS-StAx-h on cell migration.
-
Create a Monolayer: Seed cells in a 6-well or 12-well plate and grow them to full confluency.
-
Create the "Wound": Use a sterile pipette tip to create a scratch in the cell monolayer.
-
Treatment: Wash the wells with PBS to remove detached cells and then add fresh media containing the desired concentration of NLS-StAx-h or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time. NLS-StAx-h has been shown to inhibit the migration of colorectal cancer cells at concentrations of 5 and 10 µM over 24 hours.[1][2]
Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol can be used to confirm the interaction between NLS-StAx-h and its target, β-catenin.
-
Cell Lysis: Treat cells with NLS-StAx-h or a control. Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against β-catenin overnight at 4°C.
-
Complex Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against a component of the TCF/LEF complex. A reduced amount of co-precipitated TCF/LEF in the NLS-StAx-h treated sample would indicate successful target engagement.
Visualizations
Caption: Mechanism of Wnt signaling inhibition by NLS-StAx-h.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. NLS-StAx-h | β-catenin | Tocris Bioscience [tocris.com]
- 5. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
interpreting unexpected results with NLS-StAx-h TFA
Welcome to the technical support center for NLS-StAx-h TFA. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting any unexpected results encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2][3] It is designed to specifically disrupt the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[4][5] By preventing this interaction, this compound blocks the transcription of Wnt target genes, which are often implicated in cell proliferation and cancer progression. The peptide includes a nuclear localization sequence (NLS) to facilitate its entry into the nucleus, where this critical interaction occurs.
Q2: What are the expected effects of this compound in cancer cell lines?
A2: In Wnt-dependent cancer cell lines, particularly colorectal cancer cells like SW-480 and DLD-1, this compound is expected to inhibit cell proliferation and migration. Published data indicates that at a concentration of 10 µM, it can reduce the viability of these cell lines by over 80% after 72 hours of incubation. Furthermore, it has been shown to cause a dose-dependent inhibition of cell migration in wound healing assays.
Q3: How should I dissolve and store this compound?
A3: Proper dissolution and storage are critical for the efficacy of this compound. It is recommended to prepare a stock solution in a suitable solvent like DMSO. If precipitation occurs upon dilution in aqueous solutions, it is advisable to further dilute the concentrated stock in DMSO before adding it to your aqueous medium. For storage, stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles. Always protect the compound from light and moisture.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration can vary depending on the cell line and experimental conditions. However, based on available data, concentrations between 5 µM and 10 µM have been shown to be effective in inhibiting proliferation and migration in colorectal cancer cells. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: No or reduced inhibitory effect on cell proliferation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Improper Dissolution or Degradation | Ensure the peptide is fully dissolved. If precipitation is observed when diluting the DMSO stock in aqueous media, try a serial dilution in DMSO first. Confirm that the stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. Consider preparing a fresh stock solution. |
| Cell Line Insensitivity | Verify that your cell line has an active canonical Wnt signaling pathway and is dependent on β-catenin/TCF signaling for proliferation. Cell lines with mutations downstream of the β-catenin/TCF interaction may not respond to this compound. You can check the Wnt-dependency of your cell line in the literature or by assessing the basal levels of nuclear β-catenin. |
| Suboptimal Concentration | Perform a dose-response curve (e.g., 1 µM to 20 µM) to determine the IC50 for your specific cell line. The previously reported effective concentration of 10 µM may not be optimal for all cell types. |
| Incorrect Assay Conditions | Ensure that the cell seeding density is appropriate and that the cells are in the logarithmic growth phase during treatment. Also, check for potential interference of the peptide with your viability assay (e.g., MTT, XTT). Some compounds can interfere with the metabolic readouts of these assays, leading to an overestimation of cell viability. Consider using a direct cell counting method (e.g., trypan blue exclusion) or a different viability assay to confirm your results. |
| Peptide Inactivity | If possible, test the activity of your batch of this compound in a well-characterized Wnt-dependent cell line, such as SW-480 or DLD-1, as a positive control. |
Issue 2: High variability in wound healing assay results.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Inconsistent Scratch Width | Use a consistent method to create the scratch. A p200 pipette tip is commonly used. Ensure the pressure and angle are the same for all wells. Automated scratch devices can also improve consistency. |
| Cell Detachment | Ensure the cell monolayer is 100% confluent before making the scratch. After scratching, gently wash with PBS to remove detached cells before adding fresh media with this compound. |
| Uneven Cell Migration | Cell migration can be influenced by factors in the media. Using serum-free or low-serum media during the migration phase can reduce variability, but may also slow down migration. Ensure all conditions are consistent across wells. |
| Issues with Data Analysis | Measure the wound area at multiple points along the scratch and average the results. Automated image analysis software (e.g., ImageJ with a wound healing plugin) can provide more objective and consistent measurements than manual methods. Normalize the wound closure to the initial (time 0) wound area for each well to account for slight variations in the initial scratch size. |
| Cell Proliferation Confounding Migration | The wound healing assay measures both cell migration and proliferation. To specifically assess migration, you can use a proliferation inhibitor (e.g., Mitomycin C) in your experimental setup. However, be aware that this adds another variable and potential for toxicity. |
Experimental Protocols
Cell Proliferation Assay (MTT-based)
-
Cell Seeding: Seed colorectal cancer cells (e.g., SW-480, DLD-1) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Wound Healing (Scratch) Assay
-
Cell Seeding: Seed cells in a 6-well plate and grow them to 100% confluency.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells twice with PBS to remove detached cells.
-
Treatment and Imaging (Time 0): Add fresh culture medium (serum-free or low-serum) containing different concentrations of this compound or vehicle control. Immediately capture images of the scratch at defined locations using a microscope.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Imaging (Time X): Capture images of the same locations of the scratch at regular intervals (e.g., 12, 24 hours).
-
Data Analysis: Measure the width or area of the scratch at each time point. Calculate the percentage of wound closure relative to the initial scratch area at time 0.
Western Blot for β-catenin
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: Canonical Wnt signaling pathway and the inhibitory action of NLS-StAx-hTFA.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A general experimental workflow for assessing the effects of NLS-StAx-hTFA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Wnt Pathway Inhibitors: NLS-StAx-h TFA vs. Small Molecule Alternatives
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway, a critical regulator of cell proliferation, differentiation, and fate, has emerged as a promising target for therapeutic intervention in a variety of diseases, particularly cancer. Aberrant Wnt signaling is a hallmark of numerous malignancies, driving tumor initiation, growth, and metastasis. This has spurred the development of a diverse arsenal (B13267) of inhibitors aimed at different nodes within this complex cascade.
This guide provides an objective comparison of NLS-StAx-h TFA, a novel stapled peptide inhibitor, with two well-characterized small molecule inhibitors of the Wnt pathway: XAV939 and IWP-2. We will delve into their distinct mechanisms of action, present available experimental data on their performance, and provide detailed protocols for key assays used to evaluate their efficacy.
Mechanism of Action: Targeting Different Points in the Wnt Cascade
The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex targets β-catenin for proteasomal degradation. Upon Wnt ligand binding to its receptors, this complex is inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of T-cell factor/lymphoid enhancer-factor (TCF/LEF) mediated transcription of target genes. The inhibitors discussed here intervene at different points in this pathway.
This compound is a selective, cell-permeable stapled peptide that directly targets the downstream protein-protein interaction between β-catenin and TCF/LEF transcription factors.[1][2][3] By disrupting this crucial interaction, this compound prevents the transcription of Wnt target genes, effectively shutting down the signaling output. The "staple" refers to a synthetic brace that locks the peptide into its bioactive alpha-helical conformation, enhancing its stability and cell permeability.[4]
XAV939 is a small molecule inhibitor that targets Tankyrase-1 and -2 (TNKS1/2) .[5] Tankyrases are key components of the β-catenin destruction complex. By inhibiting their PARP activity, XAV939 stabilizes Axin, a scaffold protein in the destruction complex. This leads to enhanced degradation of β-catenin and subsequent downregulation of Wnt signaling.
IWP-2 is a small molecule that inhibits Porcupine (PORCN) , a membrane-bound O-acyltransferase. PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and biological activity. By blocking PORCN, IWP-2 prevents the secretion of Wnt ligands, thereby inhibiting both canonical and non-canonical Wnt signaling pathways at a very upstream point.
Caption: Canonical Wnt signaling pathway and points of inhibition.
Quantitative Performance Data
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound, XAV939, and IWP-2. It is crucial to note that these values were determined in different assays and cell lines, which can significantly influence the apparent potency of the inhibitors. Therefore, direct comparison of IC50 values across different studies should be approached with caution.
| Inhibitor | Target | Assay | Cell Line / System | IC50 |
| This compound | β-catenin/TCF Interaction | Wnt Signaling | - | 1.4 µM |
| XAV939 | Tankyrase-1 | Enzyme Activity | - | 11 nM |
| Tankyrase-2 | Enzyme Activity | - | 4 nM | |
| IWP-2 | Wnt Processing (Porcupine) | Cell-free | - | 27 nM |
In Vitro Efficacy of this compound:
-
Cell Viability: At a concentration of 10 µM, this compound reduced the viability of both SW-480 and DLD-1 colorectal cancer cells by more than 80% after 72 hours of incubation.
-
Cell Migration: In a wound-healing assay using DLD-1 cells, NLS-StAx-h resulted in a dose-dependent inhibition of wound closure. At 5 µM, wound closure was 52%, and at 10 µM, it was reduced to 24% after 24 hours.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these inhibitors are provided below. These protocols are intended as a general guide and may require optimization for specific cell lines and experimental conditions.
TCF/LEF Luciferase Reporter Assay
This assay is a widely used method to quantify the activity of the canonical Wnt signaling pathway. It relies on a reporter construct containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.
Caption: Workflow for a TCF/LEF Luciferase Reporter Assay.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt agonist (e.g., Wnt3a conditioned media or recombinant Wnt3a)
-
Wnt inhibitor (this compound, XAV939, IWP-2)
-
96-well white, clear-bottom plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will allow them to reach 70-80% confluency on the day of transfection.
-
Transfection: Co-transfect the cells with the TCF/LEF reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the Wnt agonist (to activate the pathway) and varying concentrations of the Wnt inhibitor. Include appropriate controls (e.g., vehicle control, agonist alone).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
Cell Viability Assay (MTT/WST-1)
These colorimetric assays are used to assess the effect of the inhibitors on cell proliferation and viability. Metabolically active cells reduce a tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product, which can be quantified by measuring absorbance.
Caption: Workflow for a Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., SW-480, DLD-1)
-
Wnt inhibitors
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the Wnt inhibitors. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition and Incubation: Add the MTT or WST-1 reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
Wound Healing (Scratch) Assay
This assay is a straightforward method to assess cell migration. A "scratch" is created in a confluent cell monolayer, and the rate at which the cells migrate to close the scratch is monitored.
Caption: Workflow for a Wound Healing Assay.
Materials:
-
Adherent cell line (e.g., DLD-1)
-
6- or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
Image analysis software
Protocol:
-
Cell Seeding: Seed cells in a 6- or 12-well plate and allow them to grow to form a confluent monolayer.
-
Create Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Wash: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Add fresh culture medium, with or without the Wnt inhibitor at the desired concentrations.
-
Imaging (T=0): Immediately capture images of the scratch at several predefined locations.
-
Incubation: Incubate the plate for a period of 12-24 hours.
-
Imaging (Final Time Point): After incubation, capture images of the same locations as in step 5.
-
Data Analysis: Measure the width of the scratch at both time points using image analysis software. Calculate the percentage of wound closure for each condition.
Conclusion
This compound, XAV939, and IWP-2 represent three distinct and valuable classes of Wnt pathway inhibitors. This compound, as a stapled peptide, offers a unique mechanism of directly targeting the downstream β-catenin/TCF interaction, a node that is often difficult to drug with small molecules. XAV939 and IWP-2, on the other hand, provide potent inhibition at upstream and mid-stream points in the pathway, respectively.
The choice of inhibitor will ultimately depend on the specific research question, the cellular context, and the desired point of intervention. For instance, inhibitors like this compound and XAV939 would be effective in cancer cells with downstream mutations (e.g., in APC or β-catenin) that lead to ligand-independent pathway activation. In contrast, IWP-2 would be more suitable for studying processes driven by ligand-dependent Wnt signaling. This guide provides the foundational information and experimental frameworks to aid researchers in making informed decisions for their studies on this critical signaling pathway.
References
- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stapled Peptides Inhibitors: A New Window for Target Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to NLS-StAx-h TFA: Specificity and Performance in Targeting the β-catenin/TCF Interaction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NLS-StAx-h TFA, a stapled peptide inhibitor of the Wnt signaling pathway, with other known inhibitors targeting the critical β-catenin/T-cell factor (TCF) protein-protein interaction. This interaction is a key downstream event in the canonical Wnt pathway, and its dysregulation is implicated in numerous cancers.
Introduction to this compound
This compound is a selective and cell-permeable stapled peptide designed to inhibit Wnt signaling.[1][2][3] It functions by directly targeting the interaction between β-catenin and TCF transcription factors.[1][2][3] The peptide has an IC50 of 1.4 μM for the inhibition of Wnt signaling.[1][2][3] In cellular assays, NLS-StAx-h has been shown to inhibit the proliferation and migration of colorectal cancer cells.[2][3]
Mechanism of Action: Disrupting the β-catenin/TCF Complex
The canonical Wnt signaling pathway plays a crucial role in cell proliferation and differentiation. In the absence of a Wnt signal, cytoplasmic β-catenin is targeted for degradation by a "destruction complex." Upon Wnt stimulation, this complex is inactivated, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin binds to TCF/LEF transcription factors, activating the transcription of Wnt target genes, many of which are involved in cell growth and proliferation.
NLS-StAx-h is a hydrocarbon-stapled peptide derived from the Axin sequence, a component of the β-catenin destruction complex. The stapling technology enhances the peptide's alpha-helical structure, proteolytic stability, and cell permeability. NLS-StAx-h is further modified with a nuclear localization sequence (NLS) to facilitate its entry into the nucleus, where the β-catenin/TCF interaction occurs. It competitively binds to the TCF-docking site on β-catenin, thereby preventing the recruitment of TCF and subsequent gene transcription.[4] The co-crystal structure of a closely related stapled peptide, aStAx-35, with β-catenin confirms that it binds to the same site as Axin and TCF.[5][6]
dot
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Performance Comparison of β-catenin/TCF Interaction Inhibitors
A direct head-to-head comparison of this compound with other inhibitors in the same study is limited in the public domain. The following table summarizes available quantitative data from different studies to provide a comparative overview. It is important to note that variations in experimental conditions can influence the results.
| Inhibitor | Target | Mechanism of Action | IC50 | Binding Affinity (KD) | Cell Line Examples |
| This compound | β-catenin/TCF | Stapled peptide inhibitor, direct competitor of TCF for β-catenin binding. | 1.4 µM (Wnt signaling)[1][2][3] | Not explicitly reported | SW480, DLD-1[2] |
| ICG-001 | β-catenin/CBP | Small molecule inhibitor, disrupts the interaction between β-catenin and its coactivator CBP. | 4.87 µM (TOPflash assay) | Not explicitly reported | HCC cells[7] |
| PNU-74654 | β-catenin/TCF | Small molecule inhibitor, binds to β-catenin to disrupt TCF interaction. | 129.8 µM (Cell proliferation)[8] | 450 nM[8] | NCI-H295[8] |
| LF3 | β-catenin/TCF | Small molecule inhibitor, direct competitor of TCF for β-catenin binding. | ~5 µM (FP competition) | Not explicitly reported | HCT116, HEK293[9] |
| aStAx-35R | β-catenin/TCF | Stapled peptide inhibitor, precursor to NLS-StAx-h. | Not explicitly reported | 53 nM[6] | DLD1, SW480[4] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize β-catenin/TCF inhibitors are provided below.
Luciferase Reporter Assay for Wnt Pathway Inhibition
This assay measures the transcriptional activity of the TCF/LEF-responsive element.
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Transfect cells with a TCF/LEF luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid for normalization (e.g., Renilla luciferase).
-
-
Wnt Pathway Activation and Inhibition:
-
Stimulate the Wnt pathway using Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Treat cells with varying concentrations of the test inhibitor (e.g., this compound).
-
-
Luciferase Activity Measurement:
-
After incubation (e.g., 24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition relative to the stimulated control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Co-Immunoprecipitation (Co-IP) to Assess β-catenin/TCF Interaction
Co-IP is used to determine if an inhibitor can disrupt the physical interaction between β-catenin and TCF4 in a cellular context.
-
Cell Lysis:
-
Treat cells (e.g., HCT116) with the inhibitor or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against β-catenin or TCF4 overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the inhibitor-treated sample indicates disruption of the interaction.
-
Fluorescence Polarization (FP) Assay for Direct Binding Inhibition
FP is a biophysical technique to measure the disruption of the β-catenin/TCF interaction in a cell-free system.
-
Reagents:
-
Purified recombinant β-catenin protein.
-
A fluorescently labeled peptide derived from the TCF4 binding domain of β-catenin (the "tracer").
-
Test inhibitors at various concentrations.
-
-
Assay Procedure:
-
In a microplate, mix the fluorescent tracer with β-catenin in a suitable buffer.
-
Add the test inhibitor at a range of concentrations.
-
Incubate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The binding of the large β-catenin protein to the small fluorescent tracer results in a high polarization value.
-
A competitive inhibitor will displace the tracer, leading to a decrease in polarization.
-
Calculate the IC50 value from the dose-response curve.
-
dot
Caption: A typical experimental workflow for characterizing β-catenin/TCF inhibitors.
Conclusion
This compound is a promising stapled peptide inhibitor that effectively targets the β-catenin/TCF interaction, a critical node in the oncogenic Wnt signaling pathway. Its design incorporates features that enhance cell permeability and nuclear localization, making it a valuable tool for studying Wnt signaling and a potential therapeutic lead. While the available data indicates its potency, a direct comparative study with other small molecule and peptide-based inhibitors under standardized conditions would be highly beneficial for a more definitive assessment of its relative efficacy and specificity. The experimental protocols and workflows described in this guide provide a framework for such comparative analyses, which are essential for advancing the development of targeted therapies against Wnt-driven diseases.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Cross-Validating NLS-StAx-h TFA Effects with STAT3 siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct therapeutic agents, NLS-StAx-h TFA and STAT3 siRNA, for cancer research and drug development. While operating through different primary mechanisms, the significant crosstalk between their target signaling pathways—Wnt/β-catenin and STAT3—necessitates a thorough understanding of their comparative effects. This document offers a framework for the cross-validation of their therapeutic potential, supported by experimental data and detailed protocols.
Introduction to this compound and STAT3 siRNA
This compound is a selective, cell-permeable, stapled peptide inhibitor of the Wnt signaling pathway.[1][2] It functions by targeting the protein-protein interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[1][2] By disrupting this interaction, this compound prevents the transcription of Wnt target genes, which are often implicated in cell proliferation and survival in various cancers.[1]
STAT3 siRNA (small interfering RNA) is a tool for gene silencing that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) mRNA. This leads to the degradation of the STAT3 mRNA and a subsequent reduction in STAT3 protein expression. Given that STAT3 is a transcription factor that is constitutively activated in many cancers and promotes the expression of genes involved in proliferation, survival, and angiogenesis, its knockdown is a promising anti-cancer strategy.
The Rationale for Cross-Validation: Wnt/β-catenin and STAT3 Pathway Crosstalk
The Wnt/β-catenin and STAT3 signaling pathways are not independent but are intricately linked in cancer progression. Aberrant activation of the Wnt pathway can lead to increased STAT3 activation. Conversely, STAT3 has been shown to regulate the expression and transcriptional activity of β-catenin. This crosstalk suggests that inhibiting one pathway may have downstream effects on the other, providing a strong rationale for comparing and cross-validating the effects of inhibitors targeting each pathway.
Comparative Performance Data
Table 1: Comparison of Effects on Cancer Cell Viability and Proliferation
| Parameter | This compound | STAT3 siRNA | Reference Cell Line(s) | Citation(s) |
| Mechanism | Inhibits β-catenin/TCF interaction | Silences STAT3 gene expression | - | |
| IC50 | 1.4 µM (Wnt signaling inhibition) | 40 nM (p-STAT3 reduction) | SW-480, DLD-1 (for this compound); B16.F10 (for STAT3 siRNA) | |
| Cell Viability Reduction | >80% reduction at 10 µM (72h) | Dose-dependent reduction | SW-480, DLD-1 (for this compound); A172, U251, T98G (for STAT3 siRNA) | |
| Cell Proliferation Reduction | 52-74% inhibition at 10 µM (5 days) | 30% reduction in cell number (SW620); significant inhibition (A549) | DLD1, SW480, HCT116 (for this compound); SW620, A549 (for STAT3 siRNA) |
Table 2: Comparison of Effects on Cancer Cell Migration
| Parameter | This compound | STAT3 siRNA | Reference Cell Line(s) | Citation(s) |
| Wound Closure Inhibition | Dose-dependent inhibition: 52% closure at 5 µM, 24% at 10 µM (24h) | Significant suppression of migratory capability | DLD-1 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Figure 1. Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Figure 2. STAT3 signaling pathway and the gene silencing mechanism of STAT3 siRNA.
Figure 3. Experimental workflow for cross-validation of this compound and STAT3 siRNA.
Detailed Experimental Protocols
The following are generalized protocols for key experiments. Specific parameters should be optimized for the cell lines and reagents used.
STAT3 siRNA Transfection and Western Blot Analysis
Objective: To knockdown STAT3 expression and confirm the knockdown by measuring protein levels.
Materials:
-
STAT3 siRNA and scrambled control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Primary antibodies (anti-STAT3, anti-p-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Protocol:
-
Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 20-80 pmols of siRNA in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.
-
-
Transfection: Add the transfection complexes to the cells in fresh, antibiotic-free medium.
-
Incubation: Incubate the cells for 48-72 hours.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and visualize bands using an ECL substrate and imaging system.
-
This compound Treatment and Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on cancer cell viability.
Materials:
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the assay.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound (and a vehicle control).
-
Incubation: Incubate for the desired time period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm.
Wound Healing (Scratch) Assay
Objective: To evaluate the effect of this compound or STAT3 siRNA on cell migration.
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete growth medium
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells to form a confluent monolayer.
-
Treatment: Treat cells with this compound or transfect with STAT3 siRNA as described above. A mitosis inhibitor (e.g., Mitomycin C) can be added to distinguish migration from proliferation.
-
Scratch Creation: Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Imaging: Wash with PBS to remove detached cells and add fresh medium. Immediately capture images of the scratch at time 0.
-
Incubation and Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., every 8-12 hours) until the wound in the control group is nearly closed.
-
Analysis: Measure the area of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure.
Conclusion
The cross-validation of this compound and STAT3 siRNA provides a powerful approach to dissecting the interconnected roles of the Wnt/β-catenin and STAT3 signaling pathways in cancer. While this compound offers a targeted approach to inhibiting a key protein-protein interaction in the Wnt pathway, STAT3 siRNA provides a specific method for gene silencing. The data presented in this guide, along with the detailed protocols, offer a solid foundation for researchers to design and execute experiments that will yield a deeper understanding of their comparative therapeutic efficacy. Given the complex nature of cancer signaling, a dual-targeting strategy involving both pathways may hold significant promise for future therapeutic developments.
References
Comparative Analysis of Stapled Peptides for Wnt Signaling Inhibition
A Guide for Researchers and Drug Development Professionals
The canonical Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. The central role of the β-catenin/T-cell factor (TCF) protein-protein interaction (PPI) in driving oncogenic gene expression has made it a prime target for therapeutic intervention. However, the large and relatively featureless interface of this PPI has proven challenging for traditional small-molecule inhibitors. Stapled peptides, which are synthetic α-helical peptides locked into their bioactive conformation by a chemical brace, have emerged as a promising modality to disrupt this and other challenging intracellular PPIs.
This guide provides a comparative analysis of prominent stapled peptides developed to inhibit the Wnt signaling pathway, focusing on those targeting the β-catenin/TCF interaction. It presents key performance data, detailed experimental protocols for their evaluation, and visual diagrams of the underlying biological and experimental processes.
Performance Comparison of Wnt-Inhibitory Stapled Peptides
Several stapled peptides have been designed to mimic the β-catenin binding domain of endogenous partners like Axin or TCF, thereby acting as competitive inhibitors. The following tables summarize the quantitative data for key examples, highlighting their binding affinities and cellular activities.
| Peptide | Target Interaction | Staple Type | Binding Affinity (Kd) | Assay Type | Source |
| aStAx-35R | β-catenin/TCF | All-Hydrocarbon (i, i+7) | 120 nM | Fluorescence Polarization | [1] |
| fStAx-35 | β-catenin/TCF | All-Hydrocarbon (i, i+7) | 39 nM | Fluorescence Polarization | [1][2] |
| NLS-StAx-h | β-catenin/TCF | All-Hydrocarbon (i, i+4) | Not Reported | Not Reported | [3][4][5] |
| Penetratin-st7 | β-catenin/TCF | Not Specified | Not Reported | Not Reported | [6] |
| Peptide | Cellular Activity (IC50) | Assay Type | Cell Line | Additional Notes | Source |
| aStAx-35R | ~10 µM (Growth Inhibition) | Cell Proliferation Assay | DLD-1 | Selectively inhibits growth of Wnt-dependent cancer cells. | [1] |
| NLS-StAx-h | 1.4 µM | Wnt Reporter Assay | Not Specified | Fused to a Nuclear Localization Signal (NLS) and designed for improved cell permeability. | [3][4] |
| Penetratin-st7 | ~20 µM (Growth Inhibition) | Cell Growth Assay | DLD-1 | Conjugated to Penetratin, a cell-penetrating peptide (CPP), to enhance uptake. | [6] |
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors, the following diagrams illustrate the Wnt signaling pathway, the mechanism of action for stapled peptides, and a typical experimental workflow for their characterization.
Caption: Canonical Wnt Signaling Pathway in "OFF" and "ON" states.
Caption: Mechanism of stapled peptide inhibition of β-catenin/TCF interaction.
Caption: General experimental workflow for evaluating Wnt-inhibitory stapled peptides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are generalized protocols for key experiments cited in the evaluation of Wnt-inhibitory stapled peptides.
Fluorescence Polarization (FP) Assay for Binding Affinity (Kd)
This assay measures the binding affinity between a fluorescently labeled peptide and a larger protein partner.[7][8] The principle is based on the slower tumbling rate of the larger complex in solution, which results in a higher polarization of emitted light compared to the free, rapidly tumbling fluorescent peptide.[8]
Materials:
-
Fluorescently labeled peptide (e.g., FITC-labeled stapled peptide).
-
Purified recombinant β-catenin protein.
-
Assay Buffer: e.g., 10 mM HEPES (pH 7.5), 0.1% Tween-20.[9]
-
Black, non-binding 384-well microtiter plates.
-
Plate reader with fluorescence polarization capabilities.
Procedure:
-
Preparation: Prepare a stock solution of the fluorescently labeled peptide in DMSO and dilute it in Assay Buffer to a final concentration of 10-20 nM. Prepare a serial dilution of the purified β-catenin protein in Assay Buffer.
-
Assay Setup: In a 384-well plate, add a fixed volume (e.g., 5 µL) of the fluorescent peptide solution to each well.[9]
-
Protein Titration: Add an equal volume (e.g., 5 µL) of the serially diluted β-catenin protein to the wells. Include wells with buffer only as a negative control (for baseline polarization of the free peptide).
-
Incubation: Incubate the plate at room temperature for 15-30 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization on a plate reader, using appropriate excitation and emission wavelengths (e.g., 470 nm excitation and 525 nm emission for FITC).[9]
-
Data Analysis: Plot the measured polarization values (in millipolarization units, mP) against the logarithm of the protein concentration. Fit the resulting sigmoidal curve using a suitable software (e.g., GraphPad Prism) to determine the dissociation constant (Kd).
Luciferase Reporter Assay for Wnt Signaling Inhibition (IC50)
This cell-based assay quantifies the activity of the canonical Wnt pathway.[10][11] Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene.[12] Activation of the Wnt pathway leads to the expression of luciferase, which can be measured by luminescence.
Materials:
-
HEK293T or other suitable cell line.
-
TOPflash (TCF/LEF reporter) and FOPflash (negative control) plasmids.
-
Renilla luciferase plasmid (for normalization).
-
Transfection reagent (e.g., Lipofectamine).
-
Wnt3a conditioned medium or recombinant Wnt3a protein.
-
Stapled peptide inhibitor.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells into a 96-well white, clear-bottom plate and incubate for 24 hours.[10]
-
Transfection: Co-transfect the cells with the TOPflash (or FOPflash) and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours.[10]
-
Treatment: Prepare serial dilutions of the stapled peptide inhibitor in the cell culture medium. Pre-incubate the cells with the peptide dilutions for 1-2 hours.
-
Wnt Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a protein to the wells (except for the negative control).[10] Incubate for another 16-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.[10]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the inhibitor concentration. Fit the curve to determine the IC50 value, which represents the concentration of the peptide required to inhibit 50% of the Wnt signaling activity.
GST Pull-Down Assay for Interaction Confirmation
This in vitro assay is used to confirm the physical interaction between two proteins.[13] A "bait" protein is expressed as a fusion with Glutathione-S-Transferase (GST), which allows it to be immobilized on glutathione-coated beads. These beads are then used to "pull down" interacting "prey" proteins from a cell lysate.[14][15]
Materials:
-
GST-tagged β-catenin (bait) expressed in E. coli and purified.
-
Glutathione-agarose or magnetic beads.
-
Cell lysate containing the TCF protein (prey) or purified TCF protein.
-
Stapled peptide inhibitor.
-
Lysis Buffer and Wash Buffer.
-
Elution Buffer (containing reduced glutathione).
-
SDS-PAGE gels and Western blotting reagents.
-
Antibody against the prey protein (e.g., anti-TCF antibody).
Procedure:
-
Immobilization of Bait: Incubate the purified GST-β-catenin with glutathione (B108866) beads for 1-2 hours at 4°C to allow binding. Wash the beads several times with Wash Buffer to remove unbound protein.[16]
-
Binding Reaction: Add the cell lysate (or purified prey protein) to the beads. In parallel tubes, add increasing concentrations of the stapled peptide inhibitor to compete for binding. Also include a control with GST protein alone to check for non-specific binding.
-
Incubation: Incubate the mixtures for 2-4 hours at 4°C on a rotator to allow the prey protein to bind to the bait.
-
Washing: Pellet the beads by centrifugation and wash them extensively with Wash Buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the bound proteins from the beads by adding Elution Buffer.
-
Analysis: Analyze the eluted samples by SDS-PAGE followed by Western blotting using an antibody specific to the prey protein (TCF). A decrease in the amount of pulled-down TCF in the presence of the stapled peptide indicates successful inhibition of the PPI.
References
- 1. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NLS-StAx-h | β-catenin | Tocris Bioscience [tocris.com]
- 5. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4.5. Fluorescence Polarization Assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 12. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple protocol to detect interacting proteins by GST pull down assay coupled with MALDI or LC-MS/MS anal... [protocols.io]
- 14. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 15. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]
- 16. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
A Head-to-Head Comparison: NLS-StAx-h TFA versus Small Molecule Inhibitors of β-catenin
For researchers, scientists, and drug development professionals navigating the complex landscape of Wnt/β-catenin signaling pathway inhibitors, this guide provides a comprehensive comparison of NLS-StAx-h TFA and various small molecule inhibitors. This objective analysis, supported by experimental data and detailed protocols, aims to facilitate informed decisions in selecting the appropriate tool for research and therapeutic development.
The aberrant activation of the Wnt/β-catenin signaling pathway is a well-established driver in the progression of numerous cancers.[1] Central to this pathway is the multi-functional protein β-catenin, which, upon accumulation in the cytoplasm, translocates to the nucleus and acts as a transcriptional co-activator by binding to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[2] This interaction drives the expression of oncogenes such as c-myc and cyclin D1.[2] Consequently, inhibiting the β-catenin/TCF interaction has become a prime target for anti-cancer drug development.[3] This guide compares a novel stapled peptide inhibitor, this compound, with several classes of small molecule inhibitors that also target the Wnt/β-catenin pathway, albeit through different mechanisms.
Mechanism of Action: A Tale of Two Strategies
This compound is a selective, cell-permeable, stapled peptide inhibitor of Wnt signaling.[4] Stapled peptides are a class of molecules where the helical structure of a peptide is constrained by a synthetic brace, enhancing its stability and cell permeability.[5] this compound was rationally designed to mimic the β-catenin binding domain of Axin, a negative regulator of the Wnt pathway.[6][7] By doing so, it directly targets β-catenin and competitively inhibits its interaction with TCF transcription factors in the nucleus.[4][8] The addition of a nuclear localization sequence (NLS) further enhances its efficacy by directing it to the site of action.[7]
Small molecule inhibitors of the Wnt/β-catenin pathway, in contrast, employ a variety of mechanisms to disrupt signaling. These can be broadly categorized as follows:
-
Inhibitors of the β-catenin/TCF interaction: Similar to this compound, these small molecules aim to directly block the binding of β-catenin to TCF.[9]
-
Inhibitors of β-catenin/co-activator interactions: A prominent example is ICG-001 (and its clinical derivative PRI-724), which specifically disrupts the interaction between β-catenin and CREB-binding protein (CBP).[10] This prevents the recruitment of the transcriptional machinery necessary for target gene expression.
-
Stabilizers of the β-catenin destruction complex: Compounds like XAV939 work by inhibiting tankyrase, an enzyme that promotes the degradation of Axin.[11] By stabilizing Axin, these inhibitors enhance the activity of the β-catenin destruction complex, leading to increased degradation of β-catenin.[11]
-
Inhibitors of Dishevelled (DVL): DVL is a key protein in the Wnt pathway that, when activated, disrupts the β-catenin destruction complex. Small molecules targeting the PDZ domain of DVL can prevent this disruption, thereby promoting β-catenin degradation.[2]
Quantitative Performance Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound and a selection of small molecule inhibitors. It is important to note that these values are from different studies and experimental conditions may vary. A direct, head-to-head comparison in the same assay system would provide a more definitive assessment of relative potency.
| Inhibitor | Target | IC50 (µM) | Cell Line / Assay |
| This compound | β-catenin/TCF Interaction | 1.4 | Wnt signaling inhibition[4] |
| HI-B1 | β-catenin/TCF4 Interaction | 2.3 | Luciferase Reporter Assay[12] |
| Compound 41 | β-catenin/BCL9 Interaction | 0.72 | Competitive Fluorescence Polarization Assay[[“]] |
| Parent Compound (β-catenin/BCL9 inhibitor) | β-catenin/BCL9 Interaction | 1.23 - 1.69 | MTS Cell Viability Assay (TNBC cells)[14] |
| MSAB | Promotes β-catenin degradation | Not specified | Inhibited TCF-dependent luciferase activity[7] |
Key Experimental Methodologies
To enable researchers to replicate and build upon the findings presented, detailed protocols for key experiments are provided below.
Wnt/β-catenin Signaling Reporter Assay (Luciferase Assay)
This assay is a cornerstone for quantifying the activity of the Wnt/β-catenin pathway. It utilizes a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be measured by the luminescence produced upon the addition of a substrate.
Protocol:
-
Cell Seeding: Seed HEK293T cells (or other suitable cell line) in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.[15]
-
Transfection: Co-transfect the cells with a TOPflash (TCF/LEF reporter) plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase) using a suitable transfection reagent like Lipofectamine 2000.[15]
-
Treatment: After 24 hours of transfection, treat the cells with serial dilutions of the test inhibitor (e.g., this compound or a small molecule inhibitor). Include a positive control (e.g., Wnt3a conditioned media) and a vehicle control (e.g., DMSO).[15]
-
Incubation: Incubate the cells for an additional 24 hours.[15]
-
Lysis and Luminescence Measurement: Lyse the cells using a passive lysis buffer. Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.[15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the positive control.
Co-Immunoprecipitation (Co-IP) for β-catenin/TCF Interaction
Co-IP is a powerful technique to demonstrate the physical interaction between two proteins. In this context, it can be used to show that this compound or a small molecule inhibitor disrupts the binding of β-catenin to TCF4.
Protocol:
-
Cell Lysis: Lyse cells (e.g., SW480 or DLD-1, which have high levels of nuclear β-catenin) with a non-denaturing lysis buffer containing protease inhibitors to preserve protein-protein interactions.[16]
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose (B213101) or magnetic beads to remove proteins that non-specifically bind to the beads.[17]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either β-catenin or TCF4 overnight at 4°C.[16]
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.[16]
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.[18]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[16]
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies against both β-catenin and TCF4 to detect the co-immunoprecipitated protein. A decrease in the co-precipitated protein in the presence of the inhibitor indicates disruption of the interaction.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is used to assess the cytotoxic or anti-proliferative effects of the inhibitors.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480 or DLD-1) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.[19]
-
Treatment: Treat the cells with increasing concentrations of the inhibitor for 24, 48, or 72 hours.[19]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Visualizing the Landscape of β-catenin Inhibition
To further clarify the concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway and a typical experimental workflow for inhibitor testing.
Figure 1: The Wnt/β-catenin signaling pathway and points of intervention.
References
- 1. Wnt Reporter Activity Assay [bio-protocol.org]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of oncogenic Wnt signaling through direct targeting of β-catenin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. consensus.app [consensus.app]
- 14. moffitt.org [moffitt.org]
- 15. benchchem.com [benchchem.com]
- 16. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. assaygenie.com [assaygenie.com]
- 19. Impact of Wnt/β-Catenin Inhibition on Cell Proliferation through CDC25A Downregulation in Soft Tissue Sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Efficacy of NLS-StAx-h TFA: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of NLS-StAx-h TFA, a selective inhibitor of the Wnt signaling pathway, with other commonly used inhibitors, XAV-939 and IWR-1. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their on-target effects.
Introduction to Wnt Signaling Inhibition
The Wnt signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of various cancers, particularly colorectal cancer. Consequently, inhibitors of this pathway are of significant interest for therapeutic development. This compound is a stapled peptide designed to disrupt the interaction between β-catenin and T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors, a critical step in the canonical Wnt pathway.[1][2][3] This guide compares its performance against two small molecule inhibitors, XAV-939 and IWR-1, which target the tankyrase enzymes (TNKS1 and TNKS2) that are involved in the degradation of Axin, a key component of the β-catenin destruction complex.[4][5]
Comparative Analysis of In Vitro Efficacy
The following tables summarize the quantitative data on the inhibitory activities of this compound, XAV-939, and IWR-1 in various in vitro assays.
| Inhibitor | Target | IC50 | Assay System | Reference |
| This compound | β-catenin/TCF Interaction | 1.4 µM | Wnt Reporter Assay | [2] |
| XAV-939 | TNKS1 / TNKS2 | 11 nM / 4 nM | In vitro enzyme assay | [4] |
| IWR-1 | TNKS1 / TNKS2 | 131 nM / 56 nM | In vitro enzyme assay | [4] |
Table 1: Inhibitory Concentration (IC50) of Wnt Pathway Inhibitors. This table provides the half-maximal inhibitory concentration (IC50) of each compound against its primary target.
| Inhibitor | Cell Line | Concentration | Time | Effect on Cell Viability | Reference |
| This compound | SW-480, DLD-1 | 10 µM | 72 h | >80% reduction | [6] |
| XAV-939 | SW480 (3D culture) | 20 µM | 72 h | ~32% reduction | [7] |
| IWR-1 | HCT116, HT29 | 5-50 µM | 48 h | Dose-dependent decrease | [8][9] |
Table 2: Effect of Wnt Pathway Inhibitors on Colorectal Cancer Cell Viability. This table compares the impact of the inhibitors on the survival of various colorectal cancer cell lines. Note the differences in cell lines, culture conditions, and treatment durations.
| Inhibitor | Cell Line | Concentration | Time | Effect on Cell Migration | Reference |
| This compound | DLD-1 | 5 µM | 24 h | 48% wound closure | [6] |
| 10 µM | 24 h | 76% wound closure inhibition | [6] | ||
| XAV-939 | SW480 | Not specified | 48 h | Significant inhibition | [10] |
| IWR-1 | HCT116, HT29 | Not specified | Not specified | Significant suppression | [8][9] |
Table 3: Effect of Wnt Pathway Inhibitors on Colorectal Cancer Cell Migration. This table summarizes the data on the inhibition of cancer cell migration.
Signaling Pathway and Inhibitor Mechanisms
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the inactivation of the β-catenin destruction complex, which is composed of Axin, APC, GSK3β, and CK1. In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to TCF/LEF transcription factors to activate the expression of target genes involved in cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. IWR-1 inhibits epithelial-mesenchymal transition of colorectal cancer cells through suppressing Wnt/β-catenin signaling as well as survivin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cancer-associated fibroblasts enhance cell proliferation and metastasis of colorectal cancer SW480 cells by provoking long noncoding RNA UCA1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Wnt Signaling Pathway Inhibitors: NLS-StAx-h TFA vs. Other Peptides
For Researchers, Scientists, and Drug Development Professionals
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and development. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Stapled peptides, which are synthetically locked into an alpha-helical conformation, have emerged as a promising class of molecules to inhibit protein-protein interactions within this pathway that are often considered "undruggable" by traditional small molecules. This guide provides a detailed comparison of NLS-StAx-h TFA, a stapled peptide targeting the β-catenin/TCF interaction, with another prominent stapled peptide, SAH-BCL9, which targets the β-catenin/BCL9 interaction.
Mechanism of Action: Two Distinct Approaches to Inhibit Wnt Signaling
This compound and SAH-BCL9 both disrupt the Wnt signaling cascade at the level of the key transcriptional co-activator β-catenin, but they target different downstream interactions.
This compound acts by directly inhibiting the interaction between β-catenin and the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors.[1][2][3] This interaction is the final step in the canonical Wnt pathway, leading to the transcription of Wnt target genes. By blocking this crucial binding event, this compound prevents the expression of genes that drive cancer cell proliferation and migration.
SAH-BCL9 , on the other hand, targets the interaction between β-catenin and B-cell lymphoma 9 (BCL9). BCL9 and its homolog BCL9L are important co-activators that enhance the transcriptional activity of the β-catenin/TCF complex.[4][5] By preventing the recruitment of BCL9 to β-catenin, SAH-BCL9 effectively suppresses Wnt-dependent gene transcription, leading to anti-tumor effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted Disruption of the BCL9/β-catenin Complex Inhibits Oncogenic Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
benchmarking NLS-StAx-h TFA activity against known standards
An Objective Comparison of NLS-StAx-h TFA Activity with Established Wnt Signaling Pathway Inhibitors
This guide provides a performance benchmark of the stapled peptide this compound against other widely used small-molecule inhibitors of the canonical Wnt signaling pathway. The data and protocols presented here are intended for researchers, scientists, and drug development professionals engaged in cancer research and other fields where Wnt signaling is a critical therapeutic target.
Introduction to this compound
This compound is a selective, cell-permeable, stapled peptide inhibitor designed to disrupt a key protein-protein interaction within the oncogenic Wnt signaling pathway.[1][2] It specifically targets the binding of β-catenin to T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors.[2][3][4] This interaction is the final downstream step in the canonical Wnt pathway, responsible for the transcription of numerous proliferation-promoting genes. By blocking this interaction, NLS-StAx-h offers a targeted approach to inhibit Wnt-driven cellular processes.
Canonical Wnt Signaling Pathway and Inhibitor Targets
The canonical Wnt signaling pathway is tightly regulated. In its "off" state, a destruction complex, including Axin, APC, CK1, and GSK3β, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. When a Wnt ligand binds to its receptors (Frizzled/LRP5/6), this destruction complex is inhibited. Consequently, β-catenin accumulates, translocates to the nucleus, and partners with TCF/LEF transcription factors to activate target gene expression. Aberrant activation of this pathway is a hallmark of many cancers. The diagram below illustrates this pathway and the points of intervention for this compound and other benchmarked inhibitors.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and standard Wnt pathway inhibitors. It is important to note that these values have been compiled from different studies and may not be directly comparable due to variations in experimental conditions, cell lines, and assay types.
| Inhibitor | Target | Mechanism of Action | IC50 Value (Assay Type) | Reference |
| This compound | β-catenin/TCF Interaction | Directly blocks the interaction between β-catenin and TCF/LEF transcription factors. | 1.4 µM (Wnt Reporter) | |
| XAV939 | Tankyrase 1/2 | Inhibits Tankyrase, leading to stabilization of Axin and enhanced β-catenin degradation. | 4-11 nM (Enzymatic) | |
| IWR-1 | Tankyrase 1/2 | Stabilizes the Axin-scaffolded destruction complex, promoting β-catenin degradation. | ~180 nM (Wnt Reporter) | |
| ICG-001 | β-catenin/CBP Interaction | Disrupts the interaction between β-catenin and its coactivator CBP. | ~3 µM (Wnt Reporter) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure transparency and aid in the design of comparative studies.
Wnt/β-catenin Reporter Assay (TOPflash Assay)
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
-
Principle: Cells are co-transfected with a firefly luciferase reporter plasmid driven by a promoter containing multiple TCF/LEF binding sites (TOPflash) and a control Renilla luciferase plasmid for normalization. Inhibition of the Wnt pathway results in a decreased firefly luciferase signal relative to the Renilla control.
-
Cell Line: HEK293T or other suitable cell lines.
-
Protocol:
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well white, clear-bottom plate and incubate overnight.
-
Transfection: Co-transfect cells with TOPflash and Renilla plasmids using a suitable transfection reagent (e.g., Lipofectamine).
-
Pathway Activation: After 24 hours, stimulate the Wnt pathway using Wnt3a-conditioned medium or a GSK3β inhibitor like CHIR99021 (e.g., at 3 µM).
-
Inhibitor Treatment: Concurrently, treat cells with a serial dilution of this compound or a standard inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Readout: Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the TOPflash firefly luciferase signal to the Renilla luciferase signal. Plot the normalized values against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Cell Viability/Proliferation Assay
This assay measures the effect of inhibitors on the growth of Wnt-dependent cancer cells.
-
Principle: Wnt-dependent cancer cell lines, such as SW-480 or DLD-1, rely on active Wnt signaling for their proliferation. Inhibiting the pathway is expected to reduce cell viability.
-
Cell Lines: SW-480, DLD-1 (colorectal cancer cell lines with APC mutations).
-
Protocol:
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat cells with a serial dilution of this compound or a standard inhibitor. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as MTT, resazurin (B115843) (e.g., CellTiter-Blue), or ATP-based (e.g., CellTiter-Glo) assays according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the vehicle control. Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for benchmarking a novel Wnt pathway inhibitor.
References
Safety Operating Guide
Navigating the Safe Disposal of NLS-StAx-h TFA: A Procedural Guide
For researchers, scientists, and drug development professionals utilizing NLS-StAx-h TFA, a selective, cell-permeable stapled peptide inhibitor of Wnt signaling, proper disposal is a critical component of laboratory safety and operational integrity.[1][2][3][4][5] While the Safety Data Sheet (SDS) for this compound may classify the product itself as a non-hazardous substance or mixture, it is crucial to consider the properties of its counter-ion, trifluoroacetic acid (TFA), in disposal procedures. TFA is a corrosive chemical, and its salts can irritate the skin and eyes. Therefore, a cautious approach to waste management is essential.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, a lab coat, chemical safety glasses that meet the American National Standards Institute (ANSI) Z-87.1 standard, and nitrile gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols. An eyewash station and safety shower should be readily accessible.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C162H276F3N55O31 |
| Molecular Weight | 3559.28 g/mol |
| IC50 (Wnt Signaling) | 1.4 µM |
| Solubility in DMSO | ≥ 100 mg/mL (28.10 mM) |
| Purity | ≥95% or 99.14% (varies by supplier) |
Step-by-Step Disposal Procedure for this compound Waste
The following protocol outlines the recommended steps for the safe disposal of this compound waste, including contaminated consumables.
-
Waste Segregation : All waste containing this compound, including unused solutions, contaminated pipette tips, tubes, and gloves, should be treated as hazardous waste. This is due to the presence of the trifluoroacetate (B77799) salt. This waste must be segregated from other laboratory waste streams and incompatible materials such as strong bases, oxidizers, and metals.
-
Waste Collection :
-
Liquid Waste : Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container. The container must be kept tightly closed when not in use.
-
Solid Waste : Dispose of contaminated solid materials, such as pipette tips and vials, in a separate, clearly labeled hazardous waste container.
-
-
Labeling : Clearly label the hazardous waste container with "Hazardous Waste" and list the full chemical name, "NLS-StAx-h Trifluoroacetate Salt". Avoid using abbreviations.
-
Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible substances. If possible, store it in a secondary containment bin within an acid-safe cabinet under a fume hood.
-
Disposal Request : Do not pour this compound waste down the drain. Contact your institution's Environmental Health & Safety (EH&S) department to arrange for the collection and disposal of the chemical waste. Follow your institution's specific procedures for requesting a chemical waste pickup.
Spill Management
In the event of a spill, evacuate the immediate area and alert colleagues. For small spills within a chemical fume hood, absorb the material with an inert absorbent such as vermiculite (B1170534) or sand. Place the absorbent material into a suitable container for hazardous waste disposal. For larger spills, or any spill outside of a fume hood, evacuate the laboratory, post a warning sign, and contact your institution's emergency response team or EH&S.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. NLS-StAx-h | beta-Catenin Inhibitors: R&D Systems [rndsystems.com]
- 5. Cell Permeable Stapled Peptide Inhibitor of Wnt Signaling that Targets β-Catenin Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling NLS-StAx-h TFA
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling NLS-StAx-h TFA, a selective, cell-permeable stapled peptide inhibitor of Wnt signaling. While the peptide itself may have a low hazard profile, it is supplied as a trifluoroacetic acid (TFA) salt, which introduces significant chemical hazards that must be addressed with appropriate personal protective equipment (PPE) and handling protocols.
Personal Protective Equipment (PPE)
When handling this compound, personnel must adhere to stringent safety protocols due to the presence of trifluoroacetic acid, a corrosive and hazardous substance.[1][2][3] The following table summarizes the required PPE for various handling scenarios.
| Application Volume | Hand Protection | Eye Protection | Skin and Body Protection |
| Low Volume (< 500 mL) | Chemical-resistant nitrile gloves are recommended. Double gloving is advised.[2][3] | ANSI-approved, properly fitting chemical splash goggles are required.[3][4] | A properly fitting lab coat, buttoned to its full length, along with long pants and closed-toed footwear, must be worn.[4] |
| High Volume (> 500 mL) | Heavy-duty gloves such as butyl rubber or Viton are required. Disposable gloves are not appropriate for high-volume applications.[3] | A face shield is required in addition to chemical splash goggles.[3] | A chemical-resistant apron should be worn in addition to a lab coat, long pants, and closed-toed footwear.[3] |
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound inside a properly functioning chemical fume hood.[3]
-
Store the compound in a tightly closed container in a designated acid cabinet, away from incompatible materials such as oxidizers, bases, and metals.[2][3]
-
When diluting, always add the acid to water, never the other way around, to avoid a violent exothermic reaction.[2][3]
-
Avoid inhalation of vapor or mist.[3]
-
Wash hands thoroughly after handling.[3]
Spill Management:
-
For small spills, neutralize with a suitable agent like sodium carbonate, absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for disposal.[1][5]
-
In case of a large spill, evacuate the area immediately and seek assistance from trained emergency personnel.[4] Respiratory protection may be necessary.[1]
Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste in accordance with institutional and local regulations.[1][3]
-
Do not pour down the drain.[3]
-
Waste containers must be clearly labeled as hazardous waste.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Immediately flush the affected area with large amounts of water. Remove contaminated clothing. For extensive contact, use a safety shower. Seek medical attention.[2] |
| Inhalation | Move the individual to fresh air at once. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][2] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Procedural workflow for safe this compound handling.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
